5-Nitroquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-8(7)10-5-4-9-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBOWHSZOCPDMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171722 | |
| Record name | Quinoxaline, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18514-76-6 | |
| Record name | 5-Nitroquinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18514-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nitroquinoxaline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018514766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoxaline, 5-nitro- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128768 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline, 5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Nitroquinoxaline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDZ6TV2TNM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for 5 Nitroquinoxaline and Its Analogues
Direct Nitration of Quinoxaline (B1680401) and Substituted Quinoxalines
Direct nitration involves the introduction of a nitro group onto the benzene (B151609) portion of the quinoxaline ring system via an electrophilic aromatic substitution reaction. The success and selectivity of this method are highly dependent on reaction conditions and the electronic nature of any existing substituents on the ring.
The direct nitration of the parent quinoxaline molecule is known to require harsh, or "forcing," reaction conditions. ipp.pt This is because the quinoxaline ring, being a nitrogen-containing heterocycle, is electron-deficient and thus deactivated towards electrophilic attack. The nitrogen atoms in the pyrazine (B50134) ring exert an electron-withdrawing effect, making the attached benzene ring less nucleophilic than benzene itself.
Under strongly acidic nitrating conditions, the quinoxaline nitrogens are protonated, further deactivating the ring system. The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and a stronger acid, such as oleum (B3057394) (fuming sulfuric acid), at elevated temperatures. ipp.pt
A significant challenge in this direct approach is controlling the extent of nitration and achieving selectivity. The reaction often yields a mixture of products, with 5,7-dinitroquinoxaline being a major component, while the desired 5-nitroquinoxaline is formed in very low yields. For instance, nitration of quinoxaline with concentrated nitric acid and oleum at 90°C has been reported to produce this compound in a mere 1.5% yield, alongside 5,7-dinitroquinoxaline in a 24% yield. ipp.pt This low yield for the mono-nitrated product presents a significant challenge for optimization and makes this route less favorable for large-scale synthesis.
| Reactant | Nitrating Agent | Temperature | Products | Yield (%) |
| Quinoxaline | Conc. HNO₃ / Oleum | 90°C | This compound | 1.5% |
| Quinoxaline | Conc. HNO₃ / Oleum | 90°C | 5,7-Dinitroquinoxaline | 24% |
Data derived from research on quinoxaline nitration. ipp.pt
The position of nitration on the quinoxaline ring is governed by the electronic effects of the heterocyclic nitrogen atoms and any other substituents present. In the protonated quinolinium ion, the species that reacts under strong acid conditions, the electron-withdrawing effect deactivates all positions, but the deactivation is most pronounced in the pyrazine ring and at the C-6 and C-8 positions of the benzene ring. Consequently, electrophilic attack preferentially occurs at the C-5 and C-7 positions, which have a relatively higher electron density.
The presence of other substituents on the quinoxaline core can further influence this regioselectivity. Electron-donating groups (EDGs) can activate the ring and direct the incoming nitro group, while electron-withdrawing groups (EWGs) will further deactivate it. For example, studies on the metal-free nitration of quinoxalin-2(1H)-one derivatives, which possess a carbonyl group on the pyrazine ring, demonstrate that the reaction can be directed selectively to either the C-5 or C-7 position of the phenyl ring, yielding a range of 5-nitro and 7-nitro quinoxalin-2(1H)-ones. rsc.org This highlights how existing functional groups dictate the final regiochemical outcome of the nitration.
The general principles of electrophilic aromatic substitution dictate the directing effects:
Activating Groups (e.g., -OH, -OR, -NH₂, alkyls) are typically ortho, para-directors. When present on the benzene ring of quinoxaline, they would be expected to favor nitration at positions ortho or para to themselves, potentially competing with the inherent directing effect of the pyrazine ring.
Deactivating Groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R) are generally meta-directors (with the exception of halogens, which are deactivating ortho, para-directors). libretexts.org Their presence would further deactivate the ring and direct the incoming nitro group to a position meta to their own.
Synthesis through Condensation Reactions Utilizing Nitro-Substituted Precursors
A more versatile and widely employed strategy for synthesizing nitroquinoxalines involves the condensation of nitro-substituted aromatic precursors. This approach builds the quinoxaline ring system with the nitro group already in a predetermined position, thus avoiding the regioselectivity issues and harsh conditions associated with direct nitration. The cornerstone of this method is the reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. sapub.orgnih.gov
The classical and most common synthesis of the quinoxaline core involves the cyclocondensation of an o-phenylenediamine (B120857) (or a substituted derivative) with a 1,2-dicarbonyl compound like glyoxal or benzil. sapub.orgnih.gov To produce a nitroquinoxaline, a nitro-substituted o-phenylenediamine is used as the starting material.
For instance, 6-nitroquinoxaline (B1294896) can be synthesized by the reaction of 4-nitro-o-phenylenediamine with glyoxal. Similarly, reacting 3-nitro-o-phenylenediamine with glyoxal would yield this compound. This method offers excellent control over the position of the nitro group. The reactions are often catalyzed by acids and can be performed in various solvents, including ethanol (B145695) or even water, under relatively mild conditions. chim.itijrar.org
| 1,2-Diamine Precursor | 1,2-Dicarbonyl Precursor | Product |
| 4-Nitro-o-phenylenediamine | Glyoxal | 6-Nitroquinoxaline |
| 3-Nitro-o-phenylenediamine | Glyoxal | This compound |
| 4,5-Dimethyl-o-phenylenediamine | Benzil | 6,7-Dimethyl-2,3-diphenylquinoxaline |
| o-Phenylenediamine | 2,3-Butanedione | 2,3-Dimethylquinoxaline |
Table illustrating the versatility of the condensation reaction for synthesizing various quinoxaline derivatives.
An alternative, though less common, variation of the condensation strategy involves placing the nitro group on the 1,2-dicarbonyl precursor instead of the diamine. For example, the condensation of an unsubstituted o-phenylenediamine with a mononitro-substituted benzil derivative would also yield a nitro-substituted diphenylquinoxaline. The position of the nitro group on the final product would be determined by its position on the starting benzil molecule. This approach expands the range of accessible nitroquinoxaline derivatives, particularly those bearing substituents on the pyrazine ring portion of the molecule.
Multi-Step Synthetic Routes to Functionalized this compound Derivatives
Functionalized 5-nitroquinoxalines often serve as intermediates for more complex molecules. Their synthesis frequently begins with a pre-functionalized nitroaromatic compound that is elaborated through a multi-step sequence. A common strategy involves using a halogenated quinoxaline as a versatile intermediate.
For example, a synthetic pathway can start with a compound like 4-chloro-2-nitroaniline. This precursor can undergo a series of reactions including reductive cyclization, oxidation, and chlorination to yield a key intermediate such as 2,7-dichloroquinoxaline. nih.gov This intermediate, already bearing a chloro-substituent, can then be nitrated, with the existing substituent influencing the position of nitration. The chloro groups can subsequently be replaced by other functional groups through nucleophilic aromatic substitution (SₙAr) reactions.
Another powerful approach starts with a commercially available precursor like 2,3-dichloro-6-nitroquinoxaline. The chlorine atoms at the 2 and 3 positions are highly susceptible to nucleophilic displacement. This allows for the sequential or simultaneous introduction of various nucleophiles (e.g., amines, alkoxides, thiols) to build complex, functionalized 6-nitroquinoxaline derivatives. While this example starts with a 6-nitro isomer, the same synthetic logic applies to creating derivatives from a 5-nitro-2,3-dichloroquinoxaline precursor, enabling the construction of a diverse library of functionalized this compound analogues.
Preparation of Halogenated Nitroquinoxaline Intermediates
A primary and efficient method for synthesizing halogenated nitroquinoxaline intermediates, such as 6-halo-5-nitroquinoxalines, involves the condensation of a substituted ortho-phenylenediamine with an α-dicarbonyl compound. The key starting material is a 4-halo-5-nitro-1,2-phenylenediamine, which is reacted with a 1,2-dicarbonyl compound like glyoxal or benzil to form the quinoxaline ring system. This reaction directly installs both the nitro group and the halogen atom onto the benzene portion of the quinoxaline core, making these products valuable precursors for further chemical transformations. researchgate.net
Another synthetic route to access a doubly halogenated diamine precursor begins with 3-chloro-4-fluoro benzamine. This starting material undergoes a sequence of reactions including acetylation of the amino group, followed by nitration to yield N-(2-nitro-4-fluoro-5-chlorophenyl)acetamide. Subsequent reduction of the nitro group furnishes the 1,2-diamino-4-chloro-5-fluorobenzene intermediate, which is then ready for cyclization with a diketone to form the corresponding dihalogenated quinoxaline.
Below is a data table summarizing the synthesis of a key halogenated nitroquinoxaline precursor.
| Starting Material | Reagent(s) | Product | Yield (%) |
| 4-nitrobenzene-1,2-diamine | 1. Glyoxal (40% aq.) 2. H₂/Pd-C 3. 1,3-Dibromo-5,5-dimethylhydantoin | 6-amino-5-bromoquinoxaline | 77.3 (overall) |
This table illustrates a multi-step synthesis where the halogen is introduced after the formation and reduction of the nitroquinoxaline core. researchgate.netgoogle.com
Introduction of Amino and Methoxy (B1213986) Groups via Subsequent Transformations
The halogen atom on this compound intermediates, particularly at the C-6 position, is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the adjacent nitro group. This reactivity allows for the straightforward introduction of amino and methoxy functionalities.
Introduction of Amino Groups: 6-Halo-5-nitroquinoxalines can be converted to 6-amino-5-nitroquinoxalines by reaction with amines. For instance, the substitution of 6-fluoroquinoxalines with various primary or secondary amines can be accelerated using microwave irradiation, a technique known to dramatically shorten reaction times and often improve yields. mdpi.com This method provides a rapid entry to a library of 6-aminoquinoxaline derivatives. The reaction proceeds via the classical SNAr mechanism, where the amine attacks the carbon bearing the halogen, leading to the formation of a Meisenheimer complex, followed by the expulsion of the halide ion.
Introduction of Methoxy Groups: Similarly, the methoxy group can be introduced by reacting a 6-halo-5-nitroquinoxaline with sodium methoxide (B1231860) in a suitable solvent like methanol or dimethyl sulfoxide (DMSO). The methoxide ion acts as a potent nucleophile, displacing the halide to form the corresponding 6-methoxy-5-nitroquinoxaline. This reaction is a standard method for installing alkoxy groups on activated aromatic rings. While specific examples for 6-halo-5-nitroquinoxalines are part of the broader class of SNAr reactions, the principles are well-established for similarly activated substrates like 2-halogeno-5-nitrothiazoles, which readily convert to their 2-methoxy derivatives.
The following table summarizes representative nucleophilic substitution reactions on halogenated quinoxalines.
| Starting Material | Nucleophile | Conditions | Product | Yield (%) |
| 6-fluoroquinoxalines | Various amines | Microwave irradiation | 6-aminoquinoxalines | 88-97 |
| 2-Chloro-5-nitrothiazole | Sodium methoxide | Equimolar, Methanol | 2-methoxy-5-nitrothiazole | ~90 |
This table provides examples of nucleophilic substitution, with the second entry serving as an analogous reaction demonstrating the feasibility of methoxy group introduction. mdpi.com
Catalytic Approaches and Green Chemistry Protocols in this compound Synthesis
Modern synthetic chemistry increasingly emphasizes the use of catalysts to improve efficiency and the adoption of green chemistry principles to minimize environmental impact.
Application of Organocatalysts and Metal Catalysts
The cornerstone reaction for quinoxaline synthesis—the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound—can be significantly enhanced through catalysis.
Organocatalysts: An efficient organocatalytic approach for quinoxaline synthesis has been demonstrated using nitrilotris(methylenephosphonic acid). This catalyst, used in small quantities (e.g., 5 mol%), can afford various quinoxaline products in high yields (80–97%) within a short reaction time. A key advantage of this organocatalyst is its potential for recyclability and reusability over several cycles with only a slight decrease in product yield, aligning with the principles of sustainable chemistry. nih.gov
Metal Catalysts: A wide range of metal catalysts have been employed to synthesize quinoxalines. Transition metals are particularly effective. For example, manganese(I)-catalyzed reactions have been developed for the direct synthesis of quinazolines, a related heterocyclic system, showcasing the potential of earth-abundant metals. frontiersin.org In the context of quinoxaline synthesis, heterogeneous catalysts such as alumina-supported heteropolyoxometalates (e.g., CuH₂PMo₁₁VO₄₀ on alumina) have been shown to be highly active. These catalysts facilitate the reaction at room temperature in high yields and can be easily recovered by filtration and reused. nih.gov Other protocols have utilized palladium on carbon (Pd/C) for reductive steps in sequential reactions leading to quinoxaline derivatives. researchgate.net
| Catalyst Type | Catalyst Example | Reaction | Key Advantages |
| Organocatalyst | Nitrilotris(methylenephosphonic acid) | Condensation of 1,2-diamines and 1,2-dicarbonyls | Recyclable, high yields, short reaction times. nih.gov |
| Metal Catalyst | Alumina-Supported Heteropolyoxometalates | Condensation of o-phenylenediamine and benzil | High activity at room temperature, reusable. nih.gov |
| Metal Catalyst | Mn(I) complex | Synthesis of quinazolines (related heterocycles) | Uses earth-abundant, non-toxic metal. frontiersin.org |
Solvent-Free and Environmentally Benign Reaction Conditions
The development of environmentally friendly protocols for quinoxaline synthesis is a major focus of contemporary research, aiming to reduce waste and avoid hazardous solvents. ijirt.orgbenthamdirect.com
Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent a significant step towards greener synthesis. An efficient and inexpensive sulfated polyborate catalyst has been successfully used for the rapid, solvent-free synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-diketones. ias.ac.in This method offers high yields, short reaction times, and easy work-up. The catalyst is recyclable without a significant loss in activity. ias.ac.in Microwave-assisted solvent-free procedures on solid supports like florisil or montmorillonite K10 have also proven to be highly efficient for synthesizing quinoxaline 1,4-di-N-oxide derivatives, further reducing reaction times and increasing yields compared to conventional methods. scielo.br
Environmentally Benign Solvents: When a solvent is necessary, the focus shifts to using greener alternatives. An eco-friendly method has been developed for quinoxaline synthesis via the condensation of aryl 1,2-diamines with 1,2-dicarbonyl compounds using methanol as the solvent at room temperature. Water, being the most environmentally benign solvent, has also been utilized. For instance, the use of a recyclable catalyst composed of PTSA and sodium p-toluene sulfonate (NaPTS) in water has been shown to be effective for quinoxaline synthesis. chim.it
| Protocol | Catalyst/Conditions | Solvent | Key Advantages |
| Solvent-Free | Sulfated Polyborate | None | Recyclable catalyst, short reaction times, high yields. ias.ac.in |
| Solvent-Free | Microwave Irradiation / Solid Support (Florisil) | None | Rapid, efficient, simple procedure. scielo.br |
| Green Solvent | None | Methanol | Room temperature, eco-friendly. |
| Green Solvent | Recyclable PTSA/NaPTS | Water | Use of water as solvent, recyclable catalyst. chim.it |
Chemical Reactivity and Transformations of 5 Nitroquinoxaline
Electrophilic Substitution Reactions
The nitro group in 5-nitroquinoxaline deactivates the quinoxaline (B1680401) ring towards electrophilic attack. This deactivating effect directs incoming electrophiles to specific positions on the molecule.
Further Nitration and Dinitration Studies
The introduction of a second nitro group onto the this compound ring requires forcing conditions due to the deactivating nature of the existing nitro group. sgbaukrc.ac.indu.edu.eg Treatment of this compound with a mixture of nitric acid and sulfuric acid at elevated temperatures (80–100°C) leads to the formation of 5,7-dinitroquinoxaline. Research has also indicated that the nitration of quinoxaline itself under harsh conditions, such as with a mixture of oleum (B3057394) and nitric acid at 90°C, can yield 5,6-dinitroquinoxaline as a major product alongside a small amount of this compound. sgbaukrc.ac.indu.edu.egrsc.org The formation of 5,7-dinitroquinoxaline is the predicted outcome by analogy with other 5- or 8-nitroquinoxalines. du.edu.eg
| Starting Material | Reagents | Product(s) | Yield (%) | Reference(s) |
| This compound | HNO₃/H₂SO₄ (80–100°C) | 5,7-Dinitroquinoxaline | ~65 | |
| Quinoxaline | Oleum/HNO₃ (90°C) | This compound | 1.5 | iosrphr.org |
| Quinoxaline | Oleum/HNO₃ (90°C) | 5,6-Dinitroquinoxaline | 24 | sgbaukrc.ac.inrsc.orgiosrphr.org |
Halogenation Reactions
Halogenation of this compound is an example of electrophilic aromatic substitution where a catalyst is often required to activate the halogen. wikipedia.orglibretexts.org The reaction of this compound with bromine in acetic acid results in the formation of 3-bromo-5-nitroquinoxaline. The nitro group directs the regioselectivity of this reaction, although the yields are moderate, typically in the range of 40–50%, which may be attributed to steric hindrance. Further studies have shown that 2,3,6-trichloro-5-nitroquinoxaline can be synthesized, which has been identified as a new compound. brunel.ac.uk
Nucleophilic Substitution Reactions on this compound Derivatives
The electron-withdrawing nature of the nitro group activates the quinoxaline ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at positions adjacent to the nitro group.
Displacement of Halogen or Other Leaving Groups
Halogenated derivatives of this compound are key intermediates for further functionalization. The halogen atom can be readily displaced by a variety of nucleophiles. For instance, studies on 6-halo-7-nitroquinoxalines have been conducted to understand the relative nucleofugicities of the nitro group versus the halogen. capes.gov.br In the case of 2-chloro-3-nitroquinoxaline, nucleophiles such as piperidine (B6355638), cyclohexylamine, and methoxide (B1231860) ion have been shown to selectively displace the nitro group rather than the chlorine atom. researchgate.net This is contrary to the typical behavior of ortho-chloronitroaromatics. researchgate.net However, in other systems like 2-chloro-6,7-dinitroquinoxaline, the chlorine atom is readily displaced by amines. scielo.brsemanticscholar.org
Reactions with Amines and Other Nucleophiles
This compound and its derivatives react with a range of nucleophiles, including amines. For example, 6-methylamino-5-nitroquinoxaline (B14945) can be formed by reacting a suitable precursor with methylamine. The reaction of 5-chloro-6-nitroquinoxaline (B14318674) with piperidine results in the formation of 6-nitro-5-piperidinoquinoxaline as the sole product. researchgate.net The reaction of 6-nitroquinoxaline (B1294896) with hydroxylamine (B1172632) in an alkaline medium yields 5-amino-6-nitroquinoxaline. prepchem.com Furthermore, catalytic hydrogenation of 5-nitro-2,3-diphenylquinoxaline (B8640550) leads to the corresponding amine, which can then undergo nucleophilic substitution with alkoxymethylene derivatives. researchgate.net
| Substrate | Nucleophile | Product | Reference(s) |
| 6-Halo-5-nitroquinoxaline derivative | Methylamine | 6-Methylamino-5-nitroquinoxaline | |
| 2-Chloro-3-nitroquinoxaline | Piperidine | 2-Piperidino-3-nitroquinoxaline | researchgate.net |
| 5-Chloro-6-nitroquinoxaline | Piperidine | 6-Nitro-5-piperidinoquinoxaline | researchgate.net |
| 6-Nitroquinoxaline | Hydroxylamine | 5-Amino-6-nitroquinoxaline | prepchem.com |
| 5-Nitro-2,3-diphenylquinoxaline | H₂/Catalyst, then Alkoxymethylene derivative | Substituted pyridoquinoxalines | researchgate.net |
Reduction Reactions of the Nitro Group and the Quinoxaline Ring System
The reduction of the nitro group in this compound is a common and important transformation, leading to the formation of amino derivatives which are valuable synthetic intermediates. A variety of reducing agents can be employed for this purpose. masterorganicchemistry.com
Catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a highly effective method, typically providing high yields of 5-aminoquinoxaline (85–90%) at room temperature and atmospheric pressure. Another common reagent is sodium dithionite (B78146) (Na₂S₂O₄) in aqueous ethanol (B145695), which also affords 5-aminoquinoxaline in good yields (78%). The reduction process is understood to proceed through intermediate nitroso and hydroxylamine species before yielding the final amine. Other reducing agents such as iron in acetic acid and tin(II) chloride are also effective for converting nitro groups to amines. commonorganicchemistry.com
While the nitro group is readily reduced, the quinoxaline ring system itself can also be reduced under certain conditions. Quinoxaline can be reduced to 1,4-dihydroquinoxaline or 1,2,3,4-tetrahydroquinoxaline (B1293668). researchgate.net For example, the reaction of 5-amino-6-nitroquinoxaline with sodium borohydride (B1222165) results in the reduction of the quinoxaline ring to give 1,2,3,4-tetrahydro-5-amino-6-nitroquinoxaline. prepchem.com
| Reagent | Conditions | Product | Yield (%) | Reference(s) |
| Hydrogen gas (H₂) + Pd/C | Room temperature, 1 atm H₂ | 5-Aminoquinoxaline | 85–90 | |
| Sodium dithionite (Na₂S₂O₄) | Aqueous ethanol, 60–70°C | 5-Aminoquinoxaline | 78 | |
| Iron powder and glacial acetic acid | - | Diaminoquinoxaline derivative | - | rsc.org |
| Hydrazine (B178648) hydrate (B1144303) and palladised charcoal | Ethanol, 70°C | 5-Acetamidoquinoxaline (after acetylation) | - | rsc.org |
Catalytic Hydrogenation to Aminoquinoxaline Derivatives
Catalytic hydrogenation is a widely employed and efficient method for the reduction of the nitro group in this compound to yield 5-aminoquinoxaline. This transformation is a crucial step in the synthesis of various biologically active compounds.
Research Findings:
The reduction of the nitro group can be achieved using various catalytic systems. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. commonorganicchemistry.comvapourtec.com The reaction is typically carried out using hydrogen gas (H₂) as the reducing agent. commonorganicchemistry.com The process generally proceeds through nitroso and hydroxylamine intermediates to ultimately form the amino group. The reaction pathways can involve the formation of azoxy and azo compounds as intermediates, which are further hydrogenated to the final amine product. almacgroup.com
Alternative hydrogen donors to molecular hydrogen, such as formic acid and its salts (e.g., ammonium (B1175870) formate), can also be utilized in a process known as catalytic transfer hydrogenation. ursinus.edu This method can offer advantages in terms of safety and experimental setup.
Table 1: Catalytic Hydrogenation of this compound to 5-Aminoquinoxaline
| Catalyst | Reducing Agent/Hydrogen Donor | Solvent | Temperature | Pressure | Yield |
|---|---|---|---|---|---|
| Pd/C | H₂ | - | Room Temperature | 1 atm | 85-90% |
| Raney Nickel | H₂ | - | - | - | - |
| Pd/C | Ammonium Formate | - | - | - | - |
Data compiled from multiple sources. commonorganicchemistry.com
Selective Reduction of the Nitro Group
In molecules containing other reducible functional groups, the selective reduction of the nitro group in this compound is a significant synthetic challenge. Various reagents and conditions have been developed to achieve this chemoselectivity.
Research Findings:
Reagents such as sodium dithionite (Na₂S₂O₄) and tin(II) chloride (SnCl₂) are known to selectively reduce aromatic nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) can also be used and may offer selectivity in reducing one nitro group in the presence of others. commonorganicchemistry.com Metal-based systems, like iron or zinc in acidic media (e.g., acetic acid), provide mild conditions for this reduction. commonorganicchemistry.com
More recently, systems like hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder have been shown to effectively and selectively reduce aromatic nitro groups at room temperature. niscpr.res.inresearchgate.net Another modern approach involves the use of a nickel(II) acetylacetonate (B107027) (Ni(acac)₂) and polymethylhydrosiloxane (B1170920) (PMHS) catalytic system, which demonstrates high chemoselectivity for the reduction of nitro compounds to primary amines, even in the presence of sensitive groups like aldehydes, esters, and nitriles. rsc.org
Table 2: Reagents for Selective Reduction of the Nitro Group in this compound
| Reagent | Conditions | Product |
|---|---|---|
| Sodium dithionite (Na₂S₂O₄) | Aqueous ethanol, 60–70°C | 5-Aminoquinoxaline |
| Tin(II) chloride (SnCl₂) | Acidic medium | 5-Aminoquinoxaline |
| Iron (Fe) | Acetic acid | 5-Aminoquinoxaline |
| Zinc (Zn) | Acetic acid | 5-Aminoquinoxaline |
| Hydrazine glyoxylate / Zn or Mg | Room temperature | 5-Aminoquinoxaline |
| Ni(acac)₂ / PMHS | Mild conditions | 5-Aminoquinoxaline |
Data compiled from multiple sources. commonorganicchemistry.comniscpr.res.inresearchgate.netrsc.org
Reduction of the Pyrazine (B50134) Ring to Dihydro- and Tetrahydroquinoxalines
The pyrazine ring of the quinoxaline system can be reduced to form 1,2-dihydro, 1,4-dihydro, or 1,2,3,4-tetrahydroquinoxaline derivatives. researchgate.netijpsr.com This transformation expands the structural diversity of compounds accessible from the this compound scaffold.
Research Findings:
The reduction of the quinoxaline ring system can be accomplished using various reducing agents. For instance, sodium in ethanol (Na/C₂H₅OH) can reduce quinoxaline to its 1,2,3,4-tetrahydro derivative. ijpsr.com A one-pot synthesis of tetrahydroquinoxalines from 2-nitroanilines and 1,2-dicarbonyl compounds has been developed using diboronic acid (B₂(OH)₄) in water, where water acts as the hydrogen donor under metal-free conditions. rsc.org This suggests a potential route for the simultaneous reduction of the nitro group and the pyrazine ring. The synthesis of 1,2,3,4-tetrahydroquinoxaline derivatives can also be achieved through a multi-step process involving the reduction of a diamine intermediate followed by cyclization and further reduction. nih.gov
Oxidation Reactions of this compound
Oxidation of this compound can lead to the formation of N-oxides or, under more forceful conditions, the cleavage of the quinoxaline ring.
Formation of Quinoxaline N-Oxides
The nitrogen atoms in the pyrazine ring of quinoxaline derivatives can be oxidized to form N-oxides. These N-oxides are versatile intermediates in organic synthesis.
Research Findings:
The oxidation of quinoxalines to their corresponding N-oxides is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). nih.gov Hydrogen peroxide (H₂O₂) can also be employed as an oxidizing agent. nih.gov The formation of N-oxides introduces a new site of reactivity in the molecule. For example, 2,3,6-trichloroquinoxaline (B1330414) has been oxidized to 2,3,6-trichloroquinoxaline-1-oxide. lsbu.ac.ukbrunel.ac.uk
Oxidative Cleavage of the Quinoxaline Ring
Under strong oxidizing conditions, the quinoxaline ring system can undergo cleavage.
Research Findings:
Oxidative cleavage of the quinoxaline ring is a less common transformation but can occur under specific conditions. For example, oxidation of quinoxaline with alkaline potassium permanganate (B83412) results in the formation of pyrazine-2,3-dicarboxylic acid. ijpsr.com While specific studies on the oxidative cleavage of this compound are limited, it is plausible that similar degradation of the benzene (B151609) ring could occur under harsh oxidative conditions, potentially leading to substituted pyrazine dicarboxylic acids. The oxidative cleavage of alkenes can be achieved using various methods, including ozonolysis and metal-catalyzed oxidations, which are analogous to the types of reactions that could potentially cleave the aromatic rings of quinoxaline under forcing conditions. scientificupdate.comuwindsor.ca
Alkylation and Acylation Reactions at Nitrogen Atoms or Ring Carbons
Alkylation and acylation reactions can occur at the nitrogen atoms of the pyrazine ring or at the carbon atoms of the quinoxaline nucleus, depending on the reaction conditions and the nature of the electrophile.
Research Findings:
Alkylation of quinoxalin-2(1H)-ones can be achieved at the C3 position using alkylhydrazines under visible light irradiation, providing a green and catalyst-free method. mdpi.com The alkylation of quinoxaline-2,3-diones, which can be derived from 5-nitro-o-phenylenediamine, has been performed under phase transfer catalysis conditions to introduce alkyl groups at the nitrogen atoms. imist.ma
Acylation of quinoxaline can be achieved through radical-based methods. For instance, the reaction of quinoxaline with an aldehyde in the presence of tert-butyl hydroperoxide and ferrous sulfate (B86663) in acidic solution leads to acylation. e-bookshelf.de Acetylation of amino-substituted quinoxalines can lead to acetamido derivatives or, under refluxing conditions with acetic anhydride, to the formation of fused pyrrolo[3,4-d]quinoxaline systems. researchgate.net
Cyclization and Condensation Reactions Involving this compound Derivatives
The chemical architecture of this compound, characterized by the presence of an electron-withdrawing nitro group on the benzene ring portion of the quinoxaline scaffold, provides a unique platform for advanced synthetic transformations. The nitro group can be readily converted into other functionalities, most notably an amino group, which then serves as a handle for a variety of condensation and subsequent intramolecular cyclization reactions. These transformations are instrumental in the construction of complex, fused polycyclic heterocyclic systems, which are of significant interest in materials science and medicinal chemistry. Research in this area focuses on leveraging the reactivity of this compound derivatives to build elaborate molecular frameworks.
A primary strategy involves the initial reduction of the nitro group to an amine. This transformation from this compound to 5-aminoquinoxaline is a critical gateway step, converting the electron-poor aromatic ring into an electron-rich system bearing a nucleophilic amino group. This amine is then poised for reaction with a range of electrophilic partners, leading to intermediates that can undergo intramolecular cyclization to form new rings fused to the original quinoxaline core.
One prominent example of this strategy is the synthesis of pyrido[2,3-f]quinoxaline (B14061820) derivatives. researchgate.net The process begins with the catalytic hydrogenation of a substituted this compound, such as 5-nitro-2,3-diphenylquinoxaline, to yield the corresponding 5-amino-2,3-diphenylquinoxaline. This amine derivative is then subjected to a condensation reaction with various alkoxymethylene compounds. The resulting intermediates, which are essentially (quinoxalylamino)ethenes, are then induced to cyclize under thermal conditions. researchgate.net This thermal cyclization forges a new pyridone ring fused to the quinoxaline system, yielding polycyclic structures like substituted pyrido[2,3-f]quinoxalines. researchgate.net The sequence allows for the systematic construction of complex heterocyclic libraries based on the initial choice of alkoxymethylene reagent.
The following table summarizes the key steps in a representative transformation starting from a this compound derivative:
| Starting Material | Reaction Step | Reagents/Conditions | Intermediate/Product | Reference |
| 5-Nitro-2,3-diphenylquinoxaline | Reduction | Catalytic Hydrogenation | 5-Amino-2,3-diphenylquinoxaline | researchgate.net |
| 5-Amino-2,3-diphenylquinoxaline | Nucleophilic Substitution (Condensation) | Alkoxymethylene derivatives | (Quinoxalylamino)ethene derivatives | researchgate.net |
| (Quinoxalylamino)ethene derivatives | Thermal Cyclization | Heating | Substituted Pyrido[2,3-f]quinoxalines | researchgate.net |
Further research has explored tandem reactions where this compound can participate in cycloaddition processes. For instance, palladium-catalyzed cycloadditions have been shown to be effective with various nitroarenes, including nitroquinoxalines, to yield fused cyclopentane (B165970) ring systems. acs.org These advanced catalytic methods demonstrate the utility of the nitro-substituted quinoxaline ring system in more complex, one-pot transformations that create multiple C-C bonds and new stereocenters.
The versatility of the amino group derived from this compound also extends to other condensation reactions. For example, reaction with α-dicarbonyl compounds or their equivalents is a classical and widely used method for synthesizing new heterocyclic rings fused to an existing amino-substituted aromatic system. researchgate.netsapub.org While many examples in the literature start with o-phenylenediamines to form the quinoxaline ring itself, the principle applies equally to the functionalization of 5-aminoquinoxaline. iosrphr.org Condensation of the 1,2-diamine functionality (if present) or the 5-amino group with suitable dicarbonyl partners can lead to the formation of pyrazine or other heterocyclic rings. sapub.org
The research findings highlight that derivatives of this compound are valuable building blocks for creating larger, fused heterocyclic structures. The typical reaction pathway involves reduction of the nitro group followed by condensation and cyclization, providing access to novel polycyclic systems such as pyridoquinoxalines. researchgate.net
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 5-Nitroquinoxaline, offering precise insights into the proton and carbon environments within the molecule.
The ¹H NMR spectrum of this compound provides critical information about the electronic environment of its five aromatic protons. The chemical shifts (δ), measured in parts per million (ppm), are significantly influenced by the electron-withdrawing nature of the nitro (NO₂) group and the nitrogen atoms within the quinoxaline (B1680401) core.
The nitro group at the C-5 position exerts a strong deshielding effect on the adjacent protons, causing their signals to appear further downfield compared to those in unsubstituted quinoxaline. Protons on the benzene (B151609) ring (H-6, H-7, H-8) and the pyrazine (B50134) ring (H-2, H-3) exhibit distinct chemical shifts and coupling patterns that allow for their precise assignment. The deshielding effect of the nitro group is most pronounced on the ortho proton (H-6) and the peri proton (H-4, though not present in this specific isomer, its influence is felt on H-8). The interpretation involves analyzing these shifts and the spin-spin coupling constants (J-values) between adjacent protons, which reveal their connectivity. libretexts.org
Table 1: Representative ¹H NMR Chemical Shift Data for this compound Note: Exact ppm values can vary based on the solvent used. carlroth.com
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | ~8.9 - 9.1 | Doublet | J ≈ 1.7 Hz |
| H-3 | ~8.9 - 9.1 | Doublet | J ≈ 1.7 Hz |
| H-6 | ~8.4 - 8.6 | Doublet of Doublets | J ≈ 8.5, 1.2 Hz |
| H-7 | ~7.8 - 8.0 | Triplet / Doublet of Doublets | J ≈ 8.5, 7.5 Hz |
| H-8 | ~8.2 - 8.4 | Doublet of Doublets | J ≈ 7.5, 1.2 Hz |
This interactive table summarizes the expected proton NMR signals for this compound. Click on the headers to sort the data.
¹³C NMR spectroscopy provides direct information about the carbon framework of the molecule. bhu.ac.in Each chemically non-equivalent carbon atom in this compound produces a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached groups.
The carbon atom directly bonded to the nitro group (C-5) is significantly deshielded, appearing at a high chemical shift value. Similarly, the carbons of the pyrazine ring (C-2 and C-3) are also downfield due to the influence of the adjacent nitrogen atoms. Quaternary carbons (C-4a, C-8a, and C-5) can be distinguished from protonated carbons, often through techniques like DEPT (Distortionless Enhancement by Polarization Transfer). magritek.com Comprehensive analysis of ¹³C NMR data is crucial for confirming the substitution pattern on the quinoxaline ring system. lsbu.ac.ukbrunel.ac.uk
Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound Note: Values are approximate and can vary with solvent and reference standard. libretexts.org
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-2 | ~145 - 147 |
| C-3 | ~145 - 147 |
| C-4a | ~140 - 142 |
| C-5 | ~148 - 150 |
| C-6 | ~125 - 127 |
| C-7 | ~130 - 132 |
| C-8 | ~128 - 130 |
| C-8a | ~135 - 137 |
This interactive table displays the predicted carbon-13 chemical shifts. Use the search bar to filter by carbon atom.
To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. emerypharma.com For this compound, COSY spectra would show cross-peaks connecting H-2 with H-3 (if there is a small long-range coupling), H-6 with H-7, and H-7 with H-8, confirming the sequence of protons on the benzene moiety.
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). youtube.com It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its already-assigned proton from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). youtube.com HMBC is particularly powerful for identifying quaternary carbons, which show no signal in an HSQC spectrum. For instance, the proton at H-6 would show a correlation to C-5 and C-8, while the H-8 proton would show correlations to C-4a and C-6. These long-range correlations are crucial for piecing together the entire molecular puzzle and confirming the position of the nitro group. emerypharma.com
Infrared (IR) Spectroscopy for Functional Group Analysis and Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.eduspecac.com The IR spectrum of this compound is characterized by specific absorption bands corresponding to its key structural features. Each mode of vibration is an independent motion of atoms in the molecule that occurs without causing movement in any other mode. colostate.edu
The most prominent and diagnostic peaks are those associated with the nitro group.
Asymmetric NO₂ Stretch: A strong absorption band typically appears in the range of 1520-1560 cm⁻¹.
Symmetric NO₂ Stretch: A strong absorption band is observed in the region of 1340-1370 cm⁻¹.
Other significant absorptions include:
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹). vscht.cz
Aromatic C=C and C=N Stretch: A series of bands in the 1400-1620 cm⁻¹ region. libretexts.org
C-H Bending (Out-of-Plane): Bands in the fingerprint region (below 1000 cm⁻¹) that can help confirm the substitution pattern on the aromatic ring. libretexts.org
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1620 | Medium to Strong |
| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |
| Out-of-Plane C-H Bending | 700 - 900 | Strong |
This interactive table lists the key IR absorption bands for identifying the functional groups in this compound.
UV-Visible (UV-Vis) Spectroscopy in Photophysical Investigations and Quantitative Analysis
UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. technologynetworks.comuu.nl This technique is used to study the electronic properties of this compound and can also be employed for quantitative analysis according to the Beer-Lambert Law. rsc.org
The quinoxaline ring system is an inherent chromophore, a part of a molecule responsible for its color by absorbing light in the UV or visible region. adpcollege.ac.in The attachment of a nitro group, a powerful auxochrome, significantly modifies the electronic absorption spectrum. The presence of the nitro group extends the conjugation and introduces non-bonding electrons, leading to shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and an increase in absorption intensity (hyperchromic effect). adpcollege.ac.inmdpi.com
The UV-Vis spectrum of this compound is expected to display multiple absorption bands corresponding to different electronic transitions: slideshare.net
π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the conjugated aromatic system and typically result in strong absorption bands in the UV region.
n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen atoms of the quinoxaline ring or the oxygen atoms of the nitro group) to a π* antibonding orbital. These transitions are typically less intense than π → π* transitions.
Studies on related nitroquinoxalines suggest that the absorption spectrum is complex, with multiple bands reflecting the rich electronic structure of the molecule. researchgate.net The specific wavelengths and intensities of these transitions are sensitive to the solvent polarity. slideshare.net
Acid-Base Behavior Studies via UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable tool for investigating the acid-base properties of this compound. The electronic absorption spectrum of the molecule is sensitive to changes in pH due to the protonation and deprotonation of its nitrogen atoms. The parent quinoxaline molecule is a weak base with a pKa of 0.56. wjpps.com The introduction of the electron-withdrawing nitro group at the 5-position is expected to significantly decrease the basicity of the quinoxaline ring system. For instance, the predicted pKa for the related compound 2-Methyl-5-nitroquinoxaline is -2.02, indicating a substantial reduction in basicity. chemicalbook.com
Studies on this compound would involve recording UV-Vis spectra across a range of pH values. By monitoring the changes in the absorption maxima (λmax), particularly the shifts corresponding to the n→π* and π→π* transitions, the equilibrium between the protonated and neutral forms of the molecule can be observed. The pKa value can then be determined by analyzing the spectral data, often by plotting absorbance at a specific wavelength against pH. This provides quantitative insight into how the electronic structure and reactivity of the compound are influenced by acidity.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an essential technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. isca.meisca.in Upon ionization, the molecule fragments in a predictable manner, providing a unique fingerprint that aids in its identification. msu.edu The fragmentation process typically involves the cleavage of the weakest bonds, and the resulting charged fragments are detected based on their mass-to-charge (m/z) ratio. uni-saarland.dersc.org For quinoxaline derivatives, fragmentation can involve losses of neutral molecules like HCN, N₂, and NO₂.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments with a high degree of confidence. uni-saarland.de This technique can distinguish between ions with very similar nominal masses. For this compound (C₈H₅N₃O₂), the exact mass can be calculated and compared to the experimentally measured value, typically with a difference of less than 5 ppm. This level of accuracy is crucial for confirming the molecular formula and distinguishing it from other potential isomers or compounds. HRMS is routinely used to verify the successful synthesis of quinoxaline derivatives. rsc.orgacs.orgtandfonline.com
| Compound Derivative | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) | Reference |
|---|---|---|---|---|
| 2,3-Di(furan-2-yl)-5-nitroquinoxaline | C₁₇H₁₃N₂O₂ | 277.0972 | 277.0974 | arkat-usa.org |
| 6-Nitro-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline | C₂₀H₁₄N₃O₂S₂ | 392.0527 | 392.0540 | nih.gov |
| 2,3-Bis[(E)-2-(naphthalen-2-yl)vinyl]-6-nitroquinoxaline | C₃₂H₂₂N₃O₂ | 480.1712 | 480.1719 | rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgthermofisher.com This hyphenated technique is widely used for the analysis of this compound in complex mixtures, allowing for its separation, identification, and quantification. nih.govresearchgate.net In a typical LC-MS setup, a reversed-phase column (such as a C18 column) is used to separate the components of a sample based on their hydrophobicity. nih.govchromatographyonline.com The eluent from the LC is then introduced into the mass spectrometer, where the components are ionized (commonly via electrospray ionization, ESI) and detected. mdpi.comnih.gov This method is invaluable for monitoring reaction progress, assessing sample purity, and analyzing metabolites of quinoxaline derivatives. chromatographyonline.com
| Analytical Technique | Column | Mobile Phase | Application | Reference |
|---|---|---|---|---|
| UHPLC-MS/MS | Acquity UHPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol | Determination of quinoxaline 1,4-dioxides and metabolites in swine liver | chromatographyonline.com |
| LC-MS | C18 column (3 µm, 2.1 mm i.d. × 150 mm) | Methanol/water with 0.1% formic acid | Monitoring synthesis of quinoxaline derivatives | nih.gov |
| LC/ESI-MS | Not specified | Not specified | Structure verification of novel quinoxaline derivatives | nih.gov |
X-ray Diffraction (XRD) for Solid-State Structure Elucidation and Crystal Lattice Analysis
Raman Spectroscopy in Vibrational Mode Analysis and Polymer Characterization
Raman spectroscopy provides information about the vibrational modes of a molecule and is complementary to IR spectroscopy. ksu.edu.salibretexts.org The technique is based on the inelastic scattering of monochromatic light. renishaw.com It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. ksu.edu.sa In the context of this compound, Raman spectroscopy can be used to identify characteristic vibrational frequencies associated with the quinoxaline core, the C-NO₂ bond, and the symmetric and asymmetric stretching of the nitro group.
Research on 2,3-disubstituted this compound derivatives has utilized FT-Raman spectroscopy for characterization. researchgate.net Furthermore, the technique has been applied to study the electropolymerization of these monomers into polymer films, demonstrating its utility in polymer characterization. By comparing the spectra of the monomer and the resulting polymer, changes in vibrational modes upon polymerization can be identified, offering insights into the polymerization mechanism. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|
| C-H stretching (aromatic) | 3100-3000 | scialert.netscialert.net |
| C=N stretching | ~1620 | scialert.net |
| C=C stretching (ring) | 1625-1430 | scialert.netscialert.net |
| NO₂ symmetric stretching | 1370-1335 | N/A |
| C-N stretching | ~1135 | scialert.net |
Advanced Chromatographic Methods for Purity Assessment and Separation
Advanced chromatographic techniques are indispensable for the purification of this compound and the assessment of its purity. oup.com.au High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. quality-assistance.com Reversed-phase HPLC, often using a C18 stationary phase with a mobile phase consisting of a mixture like acetonitrile (B52724) and water, can effectively separate this compound from starting materials, byproducts, and isomers. nih.govepa.gov The purity is determined by integrating the peak area of the compound of interest relative to the total area of all peaks in the chromatogram.
The synthesis of this compound via the nitration of quinoxaline can produce minor amounts of the 6-nitro isomer. Advanced chromatographic methods, including preparative HPLC or meticulous column chromatography, are required to separate these positional isomers and obtain high-purity this compound. The development of such methods is crucial for ensuring that the material used in subsequent research applications is of a defined and high-purity standard. mdpi.comeuropeanpharmaceuticalreview.com
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. It offers high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis. The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for the analysis of quinoxaline derivatives. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile or methanol. The retention of this compound is primarily governed by its hydrophobic interactions with the stationary phase.
A typical HPLC system for the analysis of this compound would consist of a high-pressure pump to deliver the mobile phase, an injector, a column housed in a thermostatically controlled oven, and a detector. Ultraviolet (UV) detection is well-suited for this compound due to the presence of the chromophoric nitro and quinoxaline moieties, which exhibit strong absorbance in the UV region.
Detailed Research Findings:
While specific, validated HPLC methods for the routine analysis of this compound are not extensively detailed in publicly available literature, methods for structurally similar quinoxaline derivatives provide a strong basis for method development. For instance, the analysis of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide derivatives has been successfully performed using RP-HPLC to determine their lipophilicity (log P) mdpi.com. These studies often employ a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier.
For the purity assessment of quinoxaline derivatives, HPLC is the method of choice. Compounds are often required to have a purity of over 95% as determined by HPLC for use in further applications nih.gov. The development of a robust HPLC method for this compound would involve optimizing parameters such as the mobile phase composition, pH, flow rate, and column temperature to achieve optimal separation from potential impurities and degradation products.
The following table outlines a hypothetical, yet scientifically plausible, set of HPLC conditions for the analysis of this compound, extrapolated from methods used for related compounds.
| Parameter | Value/Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 317 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development and may require optimization.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For a semi-volatile compound like this compound, GC can be an effective analytical tool, often coupled with a mass spectrometer (GC-MS) for definitive identification. In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase.
The analysis of nitroaromatic compounds, a class to which this compound belongs, is well-established using GC. These methods often employ a capillary column with a nonpolar or medium-polarity stationary phase. Electron Capture Detectors (ECD) are particularly sensitive to nitro-containing compounds, making them a suitable choice for trace analysis. However, for unambiguous identification, coupling the GC to a Mass Spectrometer (MS) is preferred. GC-MS provides not only retention time data but also a mass spectrum, which serves as a molecular fingerprint of the analyte.
Detailed Research Findings:
The analysis of nitroaromatic compounds in various matrices has been extensively studied. For example, methods have been developed for the analysis of nitroaromatic explosives and related compounds in environmental samples using GC-MS with electron-capture negative ionization (ECNI), which offers high sensitivity and selectivity nih.gov. These methods often involve a temperature-programmed oven to ensure the elution of compounds with a wide range of boiling points.
For the successful GC analysis of this compound, careful optimization of the injector temperature is crucial to ensure complete volatilization without thermal degradation. The choice of the stationary phase is also critical; a low-to-mid-polarity phase, such as a 5% phenyl-methylpolysiloxane, is often a good starting point for nitroaromatic compounds.
The following table presents a plausible set of GC-MS conditions for the analysis of this compound, based on established methods for similar nitroaromatic compounds.
| Parameter | Value/Condition |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-300 |
This table represents a typical starting point for method development and may require optimization.
Computational and Theoretical Studies on 5 Nitroquinoxaline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure of molecules. scielo.br Through DFT, key properties that govern a molecule's reactivity, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can be calculated. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. physchemres.orgirjweb.com
While specific DFT studies on the parent 5-Nitroquinoxaline are not extensively documented in publicly available literature, research on the related quinoline (B57606) molecule provides a foundational understanding. For quinoline, DFT calculations at the B3LYP/6–31+G (d, p) level have determined the HOMO energy to be -6.646 eV and the LUMO energy to be -1.816 eV, resulting in a HOMO-LUMO energy gap of -4.83 eV. scirp.org The introduction of a nitro group at the 5-position of the quinoxaline (B1680401) ring, as in this compound, is expected to significantly influence these values due to its strong electron-withdrawing nature. This would likely lower both the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity.
DFT calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface and predict sites for electrophilic and nucleophilic attack. redalyc.org For quinoxaline derivatives, DFT has been employed to analyze reactivity, revealing that atoms like nitrogen are often nucleophilic sites susceptible to electrophilic attack. mdpi.com
| Property | Value | Basis Set |
| HOMO Energy | -6.646 eV | B3LYP/6–31+G(d,p) |
| LUMO Energy | -1.816 eV | B3LYP/6–31+G(d,p) |
| HOMO-LUMO Gap | -4.83 eV | B3LYP/6–31+G(d,p) |
Data sourced from a study on the parent quinoline compound and serves as a reference point. scirp.org
Molecular Docking Simulations for Ligand-Target Interactions in Biological Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpras.com It is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. nih.gov
In another study, 1,3-dithiolo[4,5-b]quinoxaline derivatives were docked against several cancer-related proteins, including Bcl-2, EGFR, and VEGFR. reddit.com The results indicated good binding affinity with these targets, suggesting the potential of the quinoxaline scaffold in the design of new anticancer agents. reddit.com These findings highlight the utility of molecular docking in identifying potential biological targets for quinoxaline-based compounds and in elucidating the specific molecular interactions that underpin their activity.
| Derivative Class | Target Protein | Binding Energy Range (kcal/mol) | Key Interacting Residues |
| 1,2,3-triazole substituted quinoxalines | EGFR (PDB: 4HJO) | -9.57 to -12.03 | LYS721, MET769 |
| 1,3-dithiolo[4,5-b]quinoxalines | Bcl-2, EGFR, VEGFR | Not specified | Not specified |
This table summarizes findings from studies on quinoxaline derivatives, not the parent this compound. nih.govreddit.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations provide a detailed picture of the conformational flexibility of molecules and the dynamics of their interactions over time. nih.gov By simulating the motion of atoms and molecules, MD can reveal how a ligand adapts its shape to a binding site and the stability of the resulting complex. cresset-group.com
Although MD simulations specifically for this compound are not widely reported, studies on related systems demonstrate the power of this technique. For example, MD simulations have been used to study the conformational changes in receptors when bound to quinoxaline-like ligands. mdpi.com These simulations, often spanning microseconds, can track the root-mean-square deviation (RMSD) of the protein backbone to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com
In one study on catalytically active peptides, MD simulations were performed at different temperatures to analyze their conformational preferences and secondary structures in solution. nih.gov Such analyses, if applied to this compound, could provide valuable information about its conformational landscape and how it might change upon interacting with a biological target. The generation of an ensemble of structures from MD simulations can also be used for more advanced docking protocols, such as ensemble docking, which can account for protein flexibility. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. psu.edu QSAR models are mathematical equations that relate the chemical and physical properties of a series of compounds to their biological activities, while SAR provides qualitative insights into these relationships. dergipark.org.trnih.gov
Specific QSAR models for this compound are not prevalent in the literature. However, QSAR studies on broader classes of compounds, such as nitroaromatic compounds, have been conducted to predict their toxic effects. nih.gov These models often use a variety of molecular descriptors, including constitutional, topological, geometrical, electrostatic, and quantum chemical parameters, to build a predictive relationship with biological activity. researchgate.net For a series of 5-nitrofuran-2-yl derivatives, QSAR models were developed to predict their antitubercular activity using statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS). arxiv.org
SAR studies on quinoxaline derivatives have provided valuable information for the design of more potent and selective compounds. For example, a SAR study on a series of quinoxaline urea (B33335) analogs led to the identification of a compound with improved potency as an inhibitor of IKKβ, a therapeutic target for pancreatic cancer. nih.gov The study systematically explored substitutions on the quinoxaline core to optimize activity and bioavailability. nih.gov Such an approach, if applied to a series of this compound derivatives, could guide the development of new therapeutic agents.
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in the crystalline state. mdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions. researchgate.net
While a Hirshfeld surface analysis of the parent this compound crystal structure is not available in the reviewed literature, a study on 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one provides a clear example of this technique's application to a related nitroquinoxaline derivative. researchgate.net The analysis of this compound's crystal structure revealed that the most significant contributions to the crystal packing come from H···H (43.5%) and H···O/O···H (30.8%) contacts. researchgate.net The two-dimensional fingerprint plots derived from the Hirshfeld surface allow for a detailed breakdown of these interactions.
| Contact Type | Contribution (%) |
| H···H | 43.5 |
| H···O/O···H | 30.8 |
| C···C | Not specified |
| C···N/N···C | Not specified |
| H···C/C···H | Not specified |
| H···N/N···H | Not specified |
| O···O | Not specified |
| N···O/O···N | Not specified |
| C···O/O···C | Not specified |
| N···N | Not specified |
Data is for the derivative 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)-one. researchgate.net
Molecular Modeling for Steric and Electronic Effects on Reactivity and Properties
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules and to predict their properties. scielo.br A key application of molecular modeling is the study of steric and electronic effects, which are fundamental to understanding chemical reactivity. iupac.org
The electronic effect of a substituent refers to its ability to donate or withdraw electron density, which can be quantified using parameters like Hammett constants. scielo.br The nitro group in this compound is a strong electron-withdrawing group, which is expected to significantly influence the reactivity of the quinoxaline ring system, making it more susceptible to nucleophilic attack.
Steric effects arise from the spatial arrangement of atoms in a molecule, which can hinder or facilitate a chemical reaction. rsc.org Molecular modeling can be used to calculate steric parameters and to visualize the three-dimensional shape of a molecule, providing insights into how its size and shape might affect its interactions with other molecules. For example, in a study on the formation of a cycloheptatriene (B165957) ring around a tribenzotriquinacene core, molecular modeling was used to assess the interplay of steric and electronic effects of various substituents. rsc.org While the electronic effects were found to be predominant, steric hindrance also played a significant role. rsc.org Applying similar molecular modeling approaches to this compound and its derivatives would be crucial for a comprehensive understanding of their reactivity and for the rational design of new compounds with desired properties.
Biological Activities and Pharmacological Investigations of 5 Nitroquinoxaline and Its Derivatives
Antimicrobial Activities
The 5-nitroquinoxaline scaffold is a key constituent in various compounds that have been scrutinized for their ability to combat microbial pathogens. Research has spanned across bacteria, fungi, and viruses, uncovering mechanisms of action and important structural determinants for activity.
Antibacterial Efficacy and Spectrum Against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on 6-nitroquinoxaline (B1294896) derivatives have shown they can cause damage to bacterial DNA and alter the morphology of bacterial cells. researchgate.net These compounds have exhibited potent activity against Gram-positive pathogens in particular. researchgate.net
One area of significant findings is in the activity against Mycobacterium tuberculosis. Certain derivatives have recorded potent minimum inhibitory concentration (MIC) values, with some as low as 0.78 μM. Research into synthetic 6-nitroquinoxaline derivatives has demonstrated their ability to inhibit DNA synthesis, produce fragmented nucleoids, and alter the membrane architecture in Staphylococcus aureus. nih.gov These derivatives also showed a significant ability to disrupt preformed biofilms of this bacterium. nih.gov
The following table summarizes the antibacterial efficacy of selected this compound derivatives.
| Derivative Name | Bacterial Strain | Activity (MIC) |
| Unspecified this compound Derivative | Mycobacterium tuberculosis | 0.78 μM |
| Representative 6-Nitroquinoxaline Derivative (3a) | Staphylococcus aureus | Effective biofilm disruption and inhibition of DNA synthesis |
MIC: Minimum Inhibitory Concentration
Antifungal Efficacy and Spectrum
The antifungal potential of this compound and its derivatives has also been a subject of investigation. ontosight.aiontosight.ai Studies indicate that these compounds show promise in inhibiting the growth of various fungal strains.
Specific research focused on nitro-substituted quinoxalines has been conducted against Aspergillus niger, a fungus known to cause opportunistic infections. ijcmas.com In these studies, various derivatives were synthesized and evaluated, with some exhibiting prominent inhibitory activity. ijcmas.com The compound 2,3-bis(p-nitrophenyl)-5-nitroquinoxaline, in particular, was found to be more active than the standard reference drug, griseofulvin. ijcmas.com Other derivatives containing nitro-phenyl groups also showed moderate to prominent inhibition of Aspergillus niger. ijcmas.com While some quinoxaline-2,3-dione derivatives with nitro groups showed only mild activity, those with chloro, fluoro, and bromo substitutions demonstrated significant antifungal effects against Aspergillus niger and Aspergillus fumigates. ijpda.org
The table below presents findings on the antifungal activity of these compounds.
| Derivative Name | Fungal Strain | Activity |
| 2,3-bis(p-nitrophenyl)-5-nitro quinoxaline (B1680401) | Aspergillus niger | Potent, more active than standard (griseofulvin) |
| 2,3-bis(m-nitrophenyl)-6-nitroquinoxaline | Aspergillus niger | Prominent inhibitory activity |
| 2-(o-nitrophenyl)-3-(p-nitrophenyl)-6-nitroquinoxaline | Aspergillus niger | Prominent inhibitory activity |
| 2-(m-nitrophenyl)-3-(p-nitrophenyl)-6-nitroquinoxaline | Aspergillus niger | Prominent inhibitory activity |
Antiviral Efficacy and Spectrum
While the broader class of quinoxaline compounds has been investigated for potential antiviral applications against a range of viruses, nih.govresearchgate.netnih.gov specific data on the antiviral efficacy and spectrum of this compound itself or its direct derivatives are not extensively detailed in the reviewed literature. Some derivatives, such as 2,3-Dimethyl-6-nitroquinoxaline, have been noted for their potential antiviral properties, but specific viral targets and efficacy data like IC50 values are not specified. ontosight.ai The therapeutic potential of quinoxaline derivatives for antiviral treatment is a growing area of interest that warrants further investigation to establish specific activities and mechanisms. nih.gov
Mechanisms of Antimicrobial Action
The antimicrobial effects of this compound derivatives are often linked to the nitro group, which is crucial for their biological activity. researchgate.net A primary mechanism involves the bioreduction of the nitro group within the target pathogen, which leads to the formation of reactive intermediates. These intermediates can then interact with essential biological macromolecules like DNA and proteins, causing cellular damage and leading to antimicrobial effects.
DNA Replication Interference : A significant mechanism of action is the interference with the pathogen's DNA. Synthetic 6-nitroquinoxaline derivatives have been shown to bind to bacterial DNA, leading to a change in its global structure and causing it to become over-supercoiled. nih.gov This structural alteration inhibits DNA synthesis, results in fragmented nucleoids, and ultimately contributes to bacterial cell death. researchgate.netnih.gov
Protein Synthesis Inhibition : The interaction of the reactive intermediates with proteins suggests that protein synthesis inhibition could be another pathway for the antimicrobial action of these compounds, though this is less detailed than the DNA interference mechanism. microbenotes.comwikipedia.org
Cell Membrane Disruption : Some studies have indicated that these compounds can alter the membrane architecture of bacteria, suggesting that cell membrane disruption also plays a role in their bactericidal activity. nih.gov
Reactive Oxygen Species (ROS) Generation : In the context of antifungal activity, a preliminary exploration of the mechanism for certain nitrofuran derivatives (a related class) showed that they can facilitate the formation of reactive oxygen species, which damage and ultimately inhibit the proliferation of fungal cells. nih.gov
Structure-Activity Relationship (SAR) Studies in Antimicrobial Agents
Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity, guiding the design of more potent molecules. researchgate.net For this compound derivatives, several key structural features have been identified as important for their antimicrobial efficacy.
The 5-nitro group is considered essential for the activity of these compounds. Its ability to be bioreduced is fundamental to the mechanism of action involving DNA damage. Studies have shown that modifications to the nitro group can significantly enhance activity against specific pathogens.
In antitubercular research, the position of substituents on the quinoxaline ring is critical. The 5-nitro group is essential for binding to the enzyme DprE1 , a key component in the biosynthesis of the mycobacterial cell wall. Furthermore, substitution at the C7 position , for instance with a bromine (Br) or trifluoromethyl (CF₃) group, has been shown to enhance the potency against Mycobacterium tuberculosis.
In antifungal studies against Aspergillus niger, the substitution pattern on the quinoxaline core was found to be a major determinant of activity. Derivatives bearing nitro-substituted phenyl groups at the C2 and C3 positions in addition to the nitro group on the main quinoxaline ring (e.g., at C5) demonstrated the highest potency. ijcmas.com This suggests that multiple nitro-aromatic systems within the molecule contribute synergistically to the antifungal effect.
Anticancer and Antitumor Activities
In addition to their antimicrobial properties, this compound derivatives have been investigated for their potential as anticancer agents. pnrjournal.com Research has shown that these compounds can inhibit the proliferation of cancer cells and exhibit cytotoxic effects against various human cancer cell lines. news-medical.net
The mechanism of action for the anticancer activity is believed to involve the induction of apoptosis (programmed cell death) in cancer cells. This is achieved through multiple pathways, including the modulation of reactive oxygen species (ROS) and the disruption of mitochondrial function . In vitro studies on human non-small-cell lung cancer cells (A549) have demonstrated that certain quinoxaline derivatives can significantly reduce cell viability even at low concentrations.
Furthermore, some derivatives have shown selectivity, being more toxic to tumor cells than to normal cells. For example, 6-Methylamino-5-nitroquinoxaline (B14945) was noted for its selective cytotoxic effects. The potent cytotoxicity and interesting mechanisms of action make this compound a promising lead compound for the development of new anticancer therapeutics.
The table below summarizes the reported anticancer activity of selected derivatives.
| Derivative/Compound Class | Cancer Cell Line | Activity (IC50) |
| Unspecified Nitroquinoxalines | Human cancer cell lines | Potent cytotoxicity with low IC50 values |
| Unspecified Quinoxaline Derivatives | A549 (Human non-small-cell lung cancer) | Significant reduction in cell viability |
| 6-Methylamino-5-nitroquinoxaline | Tumor cells | Selective cytotoxic effects |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Cytotoxic Effects on Various Cancer Cell Lines
Derivatives of this compound have demonstrated notable cytotoxic activity against a range of human cancer cell lines. ontosight.ai The antiproliferative effects are often concentration-dependent, with some compounds exhibiting potent activity at micromolar concentrations.
Research has highlighted the efficacy of these compounds against various cancer types. For instance, certain this compound derivatives have shown significant cytotoxicity against human non-small-cell lung cancer (A549) cells. Similarly, studies on breast cancer cell lines, such as MCF-7 and MDA-MB-231, have revealed that specific derivatives can effectively inhibit cell proliferation. researchgate.net One study identified 7-amino-6-halogeno derivatives that displayed significant cytotoxic activities against both MCF-7 and MDA-MB-231 cell lines, with IC50 values ranging from 0.1 to 7.6 μM. researchgate.net
Furthermore, investigations into oral squamous cell carcinoma have identified promising candidates. In one study, quinoxaline-tethered imidazopyri(mi)dine derivatives were synthesized and tested against the CAL-27 oral cancer cell line. nih.gov Notably, compound 12d from this series exhibited potent antiproliferative activity with an IC50 value of 0.79 μM against CAL-27 cells, while showing significantly less cytotoxicity towards normal oral epithelial cells. nih.gov In contrast, nitro-substitution on the quinoxaline ring in a different series of compounds resulted in only moderate cytotoxic effects. nih.gov
The cytotoxic potential of these derivatives has also been observed in other cancer cell lines, including human colon carcinoma (HCT116), cervical cancer (HeLa), and human hepatoma (SMMC-7721). mdpi.com For example, a derivative containing ester and amide groups, compound 5 , showed excellent activity against HeLa, SMMC-7721, and leukemia (K562) cells with IC50 values of 0.126 μM, 0.071 μM, and 0.164 μM, respectively. mdpi.com
Table 1: Cytotoxic Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 7-amino-6-halogeno derivatives | MCF-7, MDA-MB-231 | 0.1 - 7.6 | researchgate.net |
| Compound 12d | CAL-27 | 0.79 | nih.gov |
| Compound 5 | HeLa | 0.126 | mdpi.com |
| Compound 5 | SMMC-7721 | 0.071 | mdpi.com |
| Compound 5 | K562 | 0.164 | mdpi.com |
| Styryl-substituted nitroquinoxalines | A549 | < 10 |
Apoptosis Induction and Cell Cycle Modulation in Cancer Cells
A key mechanism through which this compound derivatives exert their anticancer effects is by inducing apoptosis, or programmed cell death, and modulating the cell cycle. nih.gov Apoptosis is a critical process for removing damaged or cancerous cells and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. excli.demdpi.com
Studies have shown that these compounds can trigger apoptosis in cancer cells by disrupting mitochondrial function and increasing the production of reactive oxygen species (ROS). The apoptotic process often involves the activation of caspases, a family of proteases that execute cell death. nih.govmdpi.com For example, one study demonstrated that a novel indirubin (B1684374) derivative, 5'-nitro-indirubinoxime (5'-NIO) , induced apoptosis in human KB oral carcinoma cells through a mitochondria-dependent activation of the caspase cascade. nih.gov This process is frequently associated with changes in the expression of Bcl-2 family proteins, such as the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). aun.edu.egnih.gov
In addition to inducing apoptosis, this compound derivatives can arrest the cell cycle at specific phases, thereby preventing cancer cell proliferation. nih.gov Cell cycle arrest at the G2/M phase was observed in human KB oral carcinoma cells treated with 5'-NIO . nih.gov This was linked to a reduction in the activity of the Cdc2/cyclin B complex. nih.gov Some derivatives also cause cell cycle arrest in the G1/S phase. nih.gov In a study on an oral cancer cell line, compound 12d was found to arrest cell growth in the S phase. nih.gov
The induction of apoptosis is a multi-step process characterized by morphological changes like cell shrinkage, chromatin condensation, and DNA fragmentation. medcraveonline.com Chemotherapeutic agents often trigger apoptosis by causing DNA damage, which can activate the p53 tumor suppressor protein. medcraveonline.comteachmeanatomy.info
Anti-angiogenic and Anti-migratory Properties
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. cancer.gov The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key regulators of this process. semanticscholar.orgoaepublish.com Inhibiting angiogenesis is a key strategy in cancer therapy. cancer.gov
Derivatives of this compound have shown potential as anti-angiogenic agents. semanticscholar.org They can inhibit the critical steps of angiogenesis, including the proliferation, migration, and tube formation of endothelial cells. semanticscholar.orgmdpi.com The mechanism often involves the inhibition of VEGF/VEGFR signaling pathways. semanticscholar.org For instance, gamabufotalin, a bufadienolide derivative, was found to inhibit VEGF-induced angiogenesis by suppressing the VEGFR-2 signaling pathway. semanticscholar.org This leads to the downstream inhibition of pathways like PI3K/AKT and MAPK, which are vital for endothelial cell proliferation and migration. semanticscholar.orgmdpi.com
DNA Interaction, DNA Cleavage, and Enzyme Inhibition in Cancer Therapy
The mechanism of action for many anticancer agents involves direct interaction with DNA or the inhibition of enzymes essential for DNA replication and repair, such as topoisomerases. nih.gov The nitro group of this compound can be bioreduced to form reactive intermediates capable of interacting with macromolecules like DNA and proteins, leading to anticancer effects.
Some quinoxaline derivatives have been shown to bind to DNA, potentially through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govscirp.org This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. The ability of a compound to cleave DNA is another important aspect of its anticancer potential. nih.govscirp.org Photocleavage studies, for example, investigate the ability of a compound to break DNA strands upon irradiation with light. scirp.orgrsc.org
Topoisomerases are crucial enzymes that manage the topological state of DNA during cellular processes. nih.gov They are validated targets for many clinically successful anticancer drugs, which can be classified as topoisomerase poisons or catalytic inhibitors. nih.govmdpi.com Topoisomerase poisons, like doxorubicin (B1662922) and etoposide, stabilize the transient enzyme-DNA complex, leading to DNA strand breaks and cell death. nih.govmdpi.com Certain quinoxaline derivatives have been identified as topoisomerase inhibitors. For example, Chloroquinoxaline sulfonamide (CQS) acts as a topoisomerase IIα and IIβ poison, and another derivative, XK469 , also functions by inhibiting topoisomerase IIβ. researchgate.net
Structure-Activity Relationship (SAR) Studies in Anticancer Agents
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the pharmacological activity of lead compounds by modifying their chemical structure. nih.govmdpi.com For this compound derivatives, SAR studies have provided valuable insights into the structural features required for potent anticancer activity.
The nature and position of substituents on the quinoxaline ring and any attached side chains significantly influence cytotoxicity. mdpi.com For instance, one study on quinoxalines with ester and amide groups revealed that the presence of an electron-releasing methoxy (B1213986) group (OCH3) at specific positions was essential for high activity. mdpi.com In another series, a compound with a chloro-substitution on a phenyl ring showed excellent activity against certain cancer cell lines. mdpi.com
SAR analyses have also shown that sometimes an unsubstituted aromatic ring leads to higher activity compared to substituted ones. mdpi.com The type of substituent also matters; for example, an electron-withdrawing chloro group (Cl) was found to be more effective than a bromo (Br) or a methyl (CH3) group in one series of compounds. mdpi.com These studies help in the rational design of new, more potent, and selective quinoxaline-based anticancer agents. nih.govnih.gov
Other Pharmacological Activities
Anti-inflammatory Potential
In addition to their anticancer properties, quinoxaline derivatives have been investigated for their anti-inflammatory potential. ontosight.ai Inflammation is a complex biological response, and chronic inflammation is linked to various diseases, including cancer. nih.gov
The anti-inflammatory effects of quinoxaline derivatives are often attributed to their ability to inhibit key inflammatory mediators. nih.gov These include enzymes like cyclooxygenase (COX) and signaling pathways such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov Some quinoxaline-derived compounds have shown the ability to reduce edema in animal models of inflammation. researchgate.net For example, certain derivatives were found to inhibit inflammation by 46-54%, comparable to the standard anti-inflammatory drug indomethacin. researchgate.net The development of quinoxaline derivatives as anti-inflammatory agents is an active area of research, with SAR studies guiding the synthesis of new compounds with improved efficacy. nih.gov
Antidiabetic Investigations
While the primary focus of research on this compound and its derivatives has been in other therapeutic areas, some studies have explored their potential as antidiabetic agents. Quinoxaline derivatives, in general, have been recognized for a wide range of pharmacological activities, including antidiabetic properties. researchgate.net
Antioxidant Properties
Several studies have investigated the antioxidant potential of quinoxaline derivatives. The evaluation of their antioxidant capacity is often conducted using methods like the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the cupric-reducing antioxidant capacity (CUPRAC) method. ayurvedjournal.comresearchgate.net
In one study, synthesized regioisomers of 5-nitro-1,4-naphthoquinone were assessed for their antioxidant efficiency. The results indicated that certain derivatives, such as 2-chloro-3-((2,4-dimethoxyphenyl)amino)-5-nitronaphthalene-1,4-dione, demonstrated significant antioxidant capacity. researchgate.net Specifically, this compound showed a high CUPRAC-trolox equivalent antioxidant capacity (TEAC) coefficient. researchgate.net The study also noted that 2-chloro regioisomers generally exhibited higher antioxidant capacity than their 3-chloro counterparts. researchgate.net
Another study focusing on the hydroalcoholic extract of Justicia procumbens also utilized the DPPH method to evaluate antioxidant activity, highlighting the common use of this assay in determining the free radical scavenging potential of various compounds. ayurvedjournal.com The general antioxidant activity of quinoxaline derivatives has been noted in broader reviews of their pharmacological properties. researchgate.netresearchgate.net
Anticonvulsant Activities
The potential of quinoxaline derivatives as anticonvulsant agents has been a subject of significant research interest. researchgate.netmdpi.com Epilepsy, a prevalent neurological disorder, has driven the search for new and more effective anticonvulsant drugs with fewer side effects. researchgate.net
Several quinoxaline-2,3-diones have been identified as neuroprotective agents with anticonvulsant properties in various epilepsy models. researchgate.net For instance, research has shown that certain synthesized quinoxalinone derivatives exhibit moderate anticonvulsant activity when compared to standard drugs like phenobarbitone sodium. researchgate.net
One study evaluated a series of newly synthesized quinazolin-4(3H)-ones for their anticonvulsant activity using the subcutaneous pentylenetetrazole (scPTZ) induced seizure model in mice. The findings revealed that most of the tested compounds displayed variable anticonvulsant activity, with protection against seizures ranging from 17% to 100% at a dose of 100 mg/kg. mdpi.com Another study on quinazolin-4(3H)-one derivatives also demonstrated their potential anticonvulsant effects in the pentylenetetrazole (PTZ)-induced seizure model, suggesting a mechanism of action involving the enhancement of GABAergic transmission. mdpi.com
Furthermore, research on excitatory amino acid antagonists has included quinoxaline derivatives. In a study on imipenem-induced seizures in mice, 2,3-dihydroxy-6-nitro-7-sulfamoylbenzo(F)-quinoxaline (NBQX) was among the antagonists evaluated for its anticonvulsant activity. nih.gov This highlights the role of quinoxaline derivatives in modulating excitatory amino acid neurotransmitter systems, which is relevant to their anticonvulsant effects.
Antitubercular Activity
Quinoxaline derivatives, including those with a nitro group, have emerged as a promising class of compounds in the search for new antitubercular drugs to combat the growing threat of drug-resistant Mycobacterium tuberculosis (Mtb). ijpsjournal.comresearchgate.netcore.ac.uk The this compound scaffold is of particular interest due to its potent activity.
The nitro group at the 5-position has been identified as crucial for the compound's binding to DprE1, a key enzyme in the arabinan (B1173331) biosynthesis pathway of Mtb. Structure-activity relationship (SAR) studies have shown that substitutions at other positions can further enhance potency. For example, introducing a bromo or trifluoromethyl group at position 7 can lead to compounds with a minimum inhibitory concentration (MIC₉₀) of less than 4 µM against M. tuberculosis.
Several research groups have synthesized and evaluated various this compound derivatives for their antitubercular activity. In one study, a series of novel quinoxaline-alkynyl derivatives were prepared, and the nitro-quinoxaline intermediates were found to be active against the Mtb H37Rv strain. Seven of these compounds had MIC₉₀ values ranging from 0.6 to 9.5 µM. researchgate.net Notably, compounds with a nitro substituent at the 6-position were generally more active and showed a better safety profile compared to unsubstituted or 6-chloro derivatives. researchgate.net
Other studies have also highlighted the importance of the quinoxaline core in antitubercular drug design. For instance, some condensed bridgehead nitrogen heterocycles of quinoxalines have shown activity against the M. tuberculosis H37Rv strain. ijpsjournal.com The development of novel anti-TB agents is a critical area of research, and this compound derivatives represent a valuable scaffold for further investigation. nih.gov
Antimalarial and Antiparasitic Efficacy
The this compound scaffold has demonstrated significant potential in the development of new antimalarial and antiparasitic agents. ijpsjournal.comresearchgate.net The reliance on a limited number of drugs for treating parasitic diseases like schistosomiasis underscores the need for new therapeutic options. nih.gov
Antimalarial Activity:
Quinoxaline-based compounds have shown potent activity against the asexual blood stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov One lead antischistosomal molecule, a quinoxaline derivative, exhibited potent activity against both the 3D7 (IC₅₀ = 22 nM) and the multi-drug resistant Dd2 (IC₅₀ = 32 nM) strains of P. falciparum. nih.gov The nitro group at the C6 position of the quinoxaline core was found to be critical for this antimalarial activity, as its modification led to a significant decrease in potency. nih.gov
Further research has explored the potential of these compounds against multi-drug resistant Cambodian isolates, with some derivatives showing sub-micromolar antimalarial activity. nih.gov The search for new antimalarial drugs with novel mechanisms of action is crucial due to the emergence of resistance to current therapies like artemisinin. frontiersin.org
Antiparasitic Efficacy:
Nitroquinoxaline derivatives have also been extensively studied for their efficacy against other parasites, particularly Schistosoma mansoni, the causative agent of schistosomiasis. A number of nitroquinoxaline analogs have demonstrated significant lethality against newly transformed schistosomula (NTS) of S. mansoni in vitro, with some compounds showing over 70% lethality at a concentration of 10 µM. researchgate.net
In one study, several nitroquinoxaline compounds were identified with IC₅₀ values of ≤ 0.31 µM against adult S. mansoni. researchgate.net However, in vivo studies in infected mice showed only moderate reductions in worm burden, suggesting that further optimization of the pharmacokinetic properties of these compounds is necessary.
The broad antiparasitic activity of nitroaromatic compounds, including nitroquinoxalines, has been noted against a range of parasites including those causing giardiasis and trypanosomiasis. researchgate.net
Anti-HIV Activity
Quinoxaline derivatives have been investigated for their potential as anti-HIV agents. ontosight.ai The development of novel antiretroviral drugs is essential to combat the HIV/AIDS pandemic, particularly with the emergence of drug-resistant viral strains. rsc.org
Research in this area has involved various strategies, including pharmacophore modeling, 3D-QSAR, and molecular docking studies to design and identify new quinoxaline-based HIV inhibitors. nih.gov In one such study, the quinoxaline ring was selected as a core moiety for the design of new anti-HIV agents. Following synthesis and characterization, the compounds were evaluated for their anti-HIV activity against the IIIB strain of HIV-1. Two of the synthesized quinoxaline derivatives showed promising results, indicating their potential for further development as novel anti-HIV agents. nih.gov
The mechanism of action of these compounds can vary. Some quinoxaline derivatives may act as inhibitors of key viral enzymes, such as HIV-1 reverse transcriptase or integrase. nih.govnih.gov For instance, some studies have explored the potential of quinoxaline derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). aidsmap.com Others have been investigated as protease inhibitors. nih.govebsco.com
Research in Neurological and Neurodegenerative Disorders
Quinoxaline derivatives have garnered significant interest for their potential therapeutic applications in a range of neurological and neurodegenerative disorders. ijpsjournal.comsmolecule.com Their activity often stems from their ability to modulate key neurotransmitter systems.
One area of investigation is their role as antagonists of excitatory amino acid (EAA) receptors. nih.gov Excitotoxicity, a process involving the overactivation of these receptors, is implicated in the pathogenesis of various neurological conditions. Quinoxaline derivatives, such as 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), have been studied for their ability to block these receptors and thus offer neuroprotection. nih.govnih.gov
Furthermore, quinoxaline derivatives have been explored as inhibitors of monoamine oxidase (MAO). sphinxsai.com MAOs are enzymes involved in the metabolism of neurotransmitters like serotonin, and their inhibition can be beneficial in treating disorders such as depression and Parkinson's disease. sphinxsai.com Studies have shown that certain 3-benzyl-2-substituted quinoxalines can act as novel MAO-A inhibitors. sphinxsai.com
The structural nucleus of quinoxaline provides a versatile scaffold for developing compounds that can target various pathways involved in neurological disorders. ijpsjournal.com This includes their potential role in addressing conditions like anxiety and other CNS-related diseases. researchgate.net
Medicinal Chemistry and Drug Discovery Aspects
Rational Design and Synthesis of Novel 5-Nitroquinoxaline-Based Drug Candidates
The rational design of this compound derivatives aims to create new molecules with enhanced therapeutic potential. mdpi.commdpi.com This process often involves computational modeling to understand the interaction between the compound and its biological target, allowing for the design of molecules with improved binding affinity and selectivity. nih.gov The synthesis of these designed compounds is a critical step in their development.
A common synthetic route to this compound involves the nitration of quinoxaline (B1680401) using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures to ensure selective nitration at the 5-position. Further derivatization can be achieved through various chemical reactions. For instance, researchers have developed methods to synthesize novel series of compounds by reacting derivatives with other chemical moieties, such as thiosemicarbazones, to target specific enzymes like VEGFR2. mdpi.com Another approach involves the multi-step synthesis starting from various aldehydes, which undergo reduction, bromination, and substitution reactions to yield novel piperazine (B1678402) derivatives containing the 5-nitro-2-furanyl group, known to enhance antitubercular activity. researchgate.net
The design strategy often focuses on incorporating specific pharmacophores that are known to improve lipophilicity and enhance biological activity. researchgate.net For example, the inclusion of moieties like propargyl, pyrazolyl, and benzene (B151609) sulfonamide has been shown to improve anti-tuberculosis (anti-TB) activity. researchgate.net The "ligand-first" approach is also utilized, where known noncovalent compounds are modified by introducing reactive electrophilic groups to create covalent inhibitors with improved potency and selectivity. evotec.com
Scaffold Hopping and Bioisosteric Replacement Strategies for Enhanced Potency and Selectivity
Scaffold hopping and bioisosteric replacement are key strategies in medicinal chemistry to discover novel compounds with improved properties by modifying the central core structure of a known active molecule. uniroma1.itnih.gov Scaffold hopping involves replacing the quinoxaline core with a different chemical scaffold while maintaining the essential spatial arrangement of functional groups required for biological activity. uniroma1.itscispace.com This can lead to new chemical entities with different physicochemical properties, potentially overcoming issues like metabolic instability or poor bioavailability, and securing new intellectual property. uniroma1.itresearchgate.net
Bioisosteric replacement is the substitution of one atom or group of atoms in a molecule with another that has similar physical or chemical properties, to create a new compound with similar or enhanced biological activity. nih.govscispace.com In the context of this compound, this could involve replacing the nitro group with other electron-withdrawing groups or modifying the quinoxaline ring system itself. These strategies aim to optimize the drug-like properties of the lead compound, including its potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net Both computational and knowledge-based methods are employed to identify suitable bioisosteric replacements and novel scaffolds. scispace.comnih.gov
Preclinical Evaluation in Relevant Disease Models (in vitro and in vivo studies)
The preclinical evaluation of this compound derivatives is essential to determine their therapeutic potential and is conducted through both in vitro (laboratory-based) and in vivo (animal model) studies. dovepress.com These studies assess the compound's efficacy and provide insights into its pharmacokinetic profile. dovepress.com
In Vitro Studies:
Antimicrobial Activity: Derivatives of this compound have been tested against various bacterial strains, with some showing effective inhibition of bacterial growth at low micromolar concentrations.
Anticancer Activity: The cytotoxic effects of these compounds have been evaluated against several human cancer cell lines. For example, some derivatives have demonstrated significant inhibition of cancer cell proliferation, with specific compounds showing selective cytotoxicity towards tumor cells compared to normal cells. researchgate.net In vitro assays, such as the MTT assay, are commonly used to determine the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) against cell lines like HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colorectal cancer). researchgate.net
Antiparasitic Activity: Nitroquinoxaline analogs have been tested against parasites like Schistosoma mansoni. In vitro tests revealed that some compounds had potent activity against both the larval (NTS) and adult stages of the parasite, with IC50 values under 0.31 μM against adult worms. researchgate.net
In Vivo Studies:
Antiparasitic Activity: Following promising in vitro results, active compounds are often tested in infected animal models. For instance, nitroquinoxaline analogs with good in vitro antischistosomal activity were administered orally to S. mansoni-infected mice. However, the in vivo efficacy, measured by worm burden reduction (WBR), was only moderate (ranging from 9.3% to 46.3%), suggesting that optimization of pharmacokinetic properties is needed to improve bioavailability and in vivo activity. researchgate.net
Antipsychotic Activity: Quinoxaline derivatives have also been screened for in vivo pharmacological activity in mice to assess their potential as atypical antipsychotic agents. These studies include models like the climbing mouse assay for D2 receptor antagonism and quipazine-induced head twitches for 5-HT2A antagonism. researchgate.net
Pharmacokinetics: In vivo pharmacokinetic studies in various animal species (mice, rats, dogs, monkeys) are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug candidates. dovepress.com These studies determine key parameters like clearance, volume of distribution, and oral bioavailability, which are crucial for predicting human pharmacokinetics and designing clinical trials. dovepress.com
| Compound Type | Disease Model | Study Type | Key Findings | Reference |
|---|---|---|---|---|
| Nitroquinoxaline Derivatives | Bacterial Infections | In vitro | Effective inhibition of bacterial growth at concentrations < 20 µM. | |
| 6-Methylamino-5-nitroquinoxaline (B14945) | Cancer | In vitro | Selective cytotoxic effects on tumor cells. | |
| Nitroquinoxaline Analogs (e.g., compound 29) | Schistosomiasis (S. mansoni) | In vitro | IC50 ≤ 0.31 μM against adult worms. | researchgate.net |
| Nitroquinoxaline Analogs (e.g., compound 29) | Schistosomiasis (S. mansoni) | In vivo (mice) | Moderate worm burden reduction (up to 46.3%) at 400 mg/kg oral dose. | researchgate.net |
| Substituted Quinoxaline Derivatives | Psychosis | In vivo (mice) | Screened for D2 and 5-HT2A receptor antagonism. | researchgate.net |
Pharmacophore Modeling and Virtual Screening for Target Identification
Pharmacophore modeling and virtual screening are powerful computational tools used in the early stages of drug discovery to identify potential drug candidates and their biological targets. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. nih.govresearchgate.net
The process begins with identifying the key features of known active molecules, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. researchgate.net This information is used to build a pharmacophore model. This model then serves as a 3D query in a virtual screening campaign, where large databases of chemical compounds are searched to find molecules that match the pharmacophore. researchgate.netresearchgate.net This approach helps to narrow down the vast chemical space to a manageable number of promising candidates for further experimental testing. researchgate.net
For this compound, pharmacophore models can be developed based on the structure of known active derivatives or the binding site of a target protein. mdpi.com These models can then be used to screen libraries of compounds to identify novel quinoxaline-based structures or even entirely new scaffolds that could exhibit similar biological activity. mdpi.com Virtual screening workflows often combine pharmacophore-based filtering with other methods like molecular docking to predict the binding affinity of the identified hits to the target protein, further refining the selection of candidates for synthesis and biological evaluation. nih.govresearchgate.net This integrated computational approach accelerates the identification of potential new drugs and helps in understanding their mechanism of action. researchgate.net
Analog Design and Optimization for Specific Biological Targets
Analog design is a fundamental strategy in medicinal chemistry that involves the systematic modification of a lead compound to improve its pharmacological properties. slideshare.netslideshare.net The goal is to develop new molecules (analogs) that are chemically and biologically similar to the lead but have enhanced activity, better selectivity, improved pharmacokinetic properties, or reduced toxicity. slideshare.net
Starting with the this compound scaffold, medicinal chemists design and synthesize a series of analogs by making targeted structural modifications. These modifications can include:
Bioisosteric Replacements: Swapping atoms or functional groups with others that have similar physicochemical properties. slideshare.net
Alteration of Substituents: Adding, removing, or modifying substituent groups on the quinoxaline ring to probe structure-activity relationships (SAR).
Chain Branching or Ring Size Alteration: Modifying aliphatic chains or ring systems attached to the core scaffold. slideshare.net
Stereochemical Modifications: Synthesizing and testing different stereoisomers of a chiral drug, as enantiomers can have different biological activities and toxicity profiles. slideshare.net
For example, in the development of anti-HIV agents, a series of phenethylthiazolylthiourea (PETT) derivatives were designed based on the structure of the non-nucleoside inhibitor (NNI) binding pocket of HIV reverse transcriptase. nih.gov By introducing different substituents on the phenyl ring, researchers were able to identify analogs with potent anti-HIV activity, with some showing IC50 values of less than 1 nM. nih.gov Similarly, for antitubercular agents, analogs of this compound incorporating a 5-nitro-2-furanyl group were synthesized, with one compound exhibiting promising activity nearly equal to the standard drug Rifampicin. researchgate.net
This iterative process of designing, synthesizing, and testing analogs allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic profile for a specific biological target. ansys.com
Advanced Materials Science Applications of 5 Nitroquinoxaline Derivatives
Development as Dyes and Pigments (e.g., amino-nitroquinoxaline dyes)
The stable aromatic structure of 5-nitroquinoxaline contributes to its utility in the development of dyes and pigments, providing colorfastness and stability. The introduction of amino groups to the nitroquinoxaline structure gives rise to amino-nitroquinoxaline dyes. These dyes are often yellow-orange in color due to the presence of both amino (electron-donating) and nitro (electron-withdrawing) groups connected through a π-extended conjugated system, which facilitates electronic density delocalization. scielo.br
The synthesis of these dyes can be achieved through nucleophilic substitution reactions. For instance, mono- and di-amino-nitroquinoxaline derivatives have been synthesized from 2,3-dichloro-6,7-dinitroquinoxaline (B1335817) by reacting it with aliphatic amines like pyrrolidine. scielo.brresearchgate.net The reaction can be controlled to produce either monosubstituted or disubstituted products in good yields (85-93%). scielo.brresearchgate.net
Table 1: Synthesis of Amino-Nitroquinoxaline Dyes scielo.brresearchgate.net
| Precursor | Reagent | Product |
|---|---|---|
| 2,3-dichloro-6,7-dinitroquinoxaline | 1 eq of pyrrolidine | 2-chloro-6,7-dinitro-3-pyrrolidinoquinoxaline |
| 2-chloro-6,7-dinitro-3-pyrrolidinoquinoxaline | 1 eq of pyrrolidine | 6,7-dinitro-2,3-dipyrrolidinoquinoxaline |
These amino-nitroquinoxaline dyes have been characterized using various spectroscopic techniques, and their color properties have been studied. scielo.brscite.ai The overlapping absorption bands of different derivatives in the UV-Vis spectrum can make their quantification in a mixture challenging, often requiring more advanced analytical techniques. scielo.br Additionally, thiazolo[4,5-b]quinoxaline derivatives have been synthesized and some have been applied as fluorescent dyes on polyester (B1180765) fibers, exhibiting fair dyeing properties. oup.com
Applications in Fluorescent Materials and Organic Light-Emitting Diodes (OLEDs)
Quinoxaline (B1680401) derivatives are of significant interest for their optical properties and have found applications in fluorescent materials and organic light-emitting diodes (OLEDs). scielo.br The inherent fluorescence of some quinoxaline derivatives makes them suitable for use as fluorescent dyes and whiteners. oup.comresearchgate.net For example, certain thiazolo[4,5-b]quinoxaline derivatives exhibit fluorescence in the greenish-blue region. oup.com
In the realm of OLEDs, quinoxaline derivatives have been investigated for various roles within the device structure. google.com They have been used as materials for the electron transporting layer and as host or guest materials in the emitting layer. google.com The performance of OLEDs often relies on a multilayer structure, which can include a hole transporting layer, an emitting layer, a hole blocking layer, and an electron transporting layer. google.com Specific quinoxaline derivatives have been developed and tested in these roles to improve device efficiency and color purity. google.comrsc.org For instance, some derivatives have been used to achieve deep-blue emission in OLEDs. mdpi.com
The design of these materials often involves creating donor-acceptor structures to tune their electronic and photophysical properties. mdpi.com The extended π-conjugation in some derivatives, such as those with ethynyl (B1212043) groups, suggests potential for use in organic electronics. smolecule.com
Integration in Organic Semiconductors and Optoelectronic Devices
The π-conjugated nature of the quinoxaline ring system makes its derivatives promising candidates for use in organic semiconductors and various optoelectronic devices. smolecule.comgoogle.com These materials can be incorporated into devices that convert electrical energy into light or vice versa. apacwomen.ac.in The potential applications for quinoxaline derivatives in this area are broad, spanning from organic field-effect transistors to organic solar cells. molaid.com
The versatility of quinoxaline chemistry allows for the synthesis of derivatives with tailored properties for specific optoelectronic applications. For example, polymers derived from aminoquinoxalines exhibit good thermal stability and desirable electrical properties, making them suitable for use in electronic components. google.com The development of new synthetic methods for nitro- and aminoquinoxaline derivatives is crucial for advancing their application in this field. google.com
Role in Dye-Sensitized Solar Cells (DSSCs)
Quinoxaline derivatives have also been explored for their potential use in dye-sensitized solar cells (DSSCs). researchgate.net In a DSSC, a dye absorbs light and injects an electron into a wide-bandgap semiconductor, generating a current. The properties of the dye are critical to the efficiency of the cell.
While the search results specifically mentioning this compound in DSSCs are limited, the broader class of quinoxaline derivatives has been investigated for this purpose. Their strong absorption in the visible spectrum and tunable electrochemical properties make them attractive candidates for sensitizer (B1316253) dyes. mdpi.com The design of quinoline (B57606) and quinoxaline-based dyes for visible light photoinitiators highlights their potential in applications that rely on light absorption and energy transfer. mdpi.com
Utilization in Chemical Sensors and Biosensors
The ability of quinoxaline derivatives to interact with various chemical species has led to their use in the development of chemical sensors and biosensors. scielo.br These sensors can detect the presence of specific ions or molecules through changes in their optical or electrochemical properties.
For instance, this compound derivatives with 2-pyrrolyl and 2-thienyl substituents have been used as active components in electrodes for the selective detection of silver ions (Ag+). nih.gov Both monomeric and electropolymerized forms of these compounds have shown a near-Nernstian response to Ag+ in a specific concentration range. nih.gov This suggests that the binding properties of the monomer are retained in the polymer structure. nih.gov
Furthermore, the general class of quinoxaline derivatives has been investigated for their ability to act as chemosensors for both cations and anions. scielo.br In the context of biosensors, which utilize a biological recognition element, quinoxaline derivatives can be functionalized to interact with specific biological molecules. archivepp.comijhsr.org For example, 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) is an antagonist of AMPA/kainate receptors and has been used in neuroscience research, demonstrating the potential for quinoxaline derivatives to be integrated into biosensing platforms for detecting biologically active molecules. ucl.ac.ukepo.org The development of fluorescent probes from related nitro-aromatic compounds for detecting nucleophiles also points to the potential of this compound derivatives in designing fluorescent sensors. ossila.com
Polymerization Studies and Electropolymerized Films
The polymerization of this compound derivatives is a key strategy for creating stable and functional materials for various applications. Electropolymerization is a particularly useful technique, allowing for the direct formation of thin polymer films on electrode surfaces. researchgate.net
FT Raman spectroscopy has been used to characterize newly synthesized this compound derivatives and their corresponding electropolymerized films. researchgate.net In these studies, 5-nitroquinoxalines are first electrochemically reduced to 5-aminoquinoxalines, which are then electropolymerized. researchgate.net The resulting polymer films, often formed on platinum electrodes, can be used in sensor applications. researchgate.net
The electropolymerization process can be controlled by optimizing parameters such as monomer concentration and the electrochemical conditions (e.g., using cyclic voltammetry). This allows for the creation of stable polymer films with desired properties. These electropolymerized films have been used to create electrodes for detecting various species. nih.gov For example, conducting polymer films have been developed for the electrically controlled release of neurochemicals, showcasing the potential for creating sophisticated, active interfaces for biological applications. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| amino-nitroquinoxaline |
| 2,3-dichloro-6,7-dinitroquinoxaline |
| pyrrolidine |
| 2-chloro-6,7-dinitro-3-pyrrolidinoquinoxaline |
| 6,7-dinitro-2,3-dipyrrolidinoquinoxaline |
| thiazolo[4,5-b]quinoxaline |
| 5-aminoquinoxaline |
| 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) |
| 2-pyrrolyl-5-nitroquinoxaline |
| 2-thienyl-5-nitroquinoxaline |
Future Directions and Emerging Research Areas
Exploration of Novel and Efficient Synthetic Methodologies
The synthesis of quinoxaline (B1680401) derivatives is a well-established area, but the quest for more efficient, cost-effective, and environmentally friendly methods continues to drive research. Traditional methods often involve the condensation of o-phenylenediamines with α-dicarbonyl compounds. sapub.orgchim.it However, modern synthetic chemistry is pushing the boundaries to overcome the limitations of these conventional routes.
Emerging strategies focus on the use of novel catalysts, microwave-assisted synthesis, and one-pot reactions to improve yields and reduce reaction times. mdpi.comresearchgate.net For instance, catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN) in tap water and perchloric acid adsorbed on silica (B1680970) (HClO4·SiO2) have been employed to facilitate quinoxaline synthesis under mild, room-temperature conditions. chim.it Microwave-assisted methods have also demonstrated the ability to produce high yields of quinoxaline derivatives rapidly and without the need for a catalyst. sapub.orgresearchgate.net Researchers are also exploring the synthesis of complex quinoxaline derivatives through multi-step reactions, starting from precursors like quinoxaline-2-carbohydrazide (B3053585) to create novel triazolo-quinoxalines. mdpi.com The development of these methodologies is crucial for the large-scale and sustainable production of 5-nitroquinoxaline-based compounds for further study and application. mdpi.com
| Methodology | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Conventional Condensation | Acid or base catalysis, often requires reflux | Well-established and widely used | sapub.orgchim.it |
| Microwave-Assisted Synthesis | Catalyst-free, microwave irradiation | Rapid reaction times, high yields, environmentally benign | sapub.orgresearchgate.net |
| Green Catalysis | Ceric Ammonium Nitrate (CAN) in water | Uses water as a solvent, simple product isolation, low catalyst loading | chim.it |
| Heterogeneous Catalysis | HClO4·SiO2 | Room temperature reaction, reusable catalyst | chim.it |
| One-Pot Multi-Component Reactions | Base catalyst (e.g., triethylamine) | Short reaction times, excellent yields, easy work-up | researchgate.net |
Deeper Mechanistic Understanding of Biological Action at the Molecular Level
Understanding how this compound and its derivatives exert their biological effects is paramount for designing more potent and selective therapeutic agents. The presence of the nitro group is often crucial for the compound's activity. ontosight.ai A key mechanism involves the bioreduction of the nitro group to form reactive intermediates that can interact with vital macromolecules like DNA and proteins. This interaction can lead to effects such as the inhibition of DNA replication in microorganisms or the induction of apoptosis in cancer cells. ontosight.ai
For example, certain quinoxaline derivatives have been shown to induce apoptosis in human non-small-cell lung cancer cells (A549) through pathways involving the disruption of mitochondrial function and the modulation of reactive oxygen species (ROS). rsc.org In the context of antimicrobial activity, the nitro group may contribute to the targeting of parasitic redox systems. nih.gov Furthermore, specific derivatives like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) are known competitive antagonists for AMPA/kainate receptors, indicating a direct interaction with specific protein targets in the central nervous system. wikipedia.orgmdpi.com Future research will likely focus on using advanced techniques to identify the precise molecular targets and elucidate the complex signaling pathways modulated by these compounds.
Development of Targeted Drug Delivery Systems for this compound Compounds
To maximize therapeutic efficacy and minimize potential side effects, researchers are increasingly focusing on targeted drug delivery systems. openaccessjournals.comwikipedia.org These systems are designed to deliver a drug selectively to the site of action, such as a tumor or an infected tissue, thereby reducing systemic exposure. wikipedia.orgjns.edu.af
Nanotechnology offers a promising platform for the targeted delivery of compounds like this compound. openaccessjournals.comnih.gov Various nanocarriers are being explored, including:
Liposomes: These are vesicular structures that can encapsulate drugs, offering controlled release and improved stability. openaccessjournals.comwikipedia.org
Polymeric Nanoparticles: These can be engineered to carry drugs and can be decorated with targeting ligands (like antibodies or peptides) to recognize specific cell surface receptors. openaccessjournals.comnih.gov
Dendrimers: These are highly branched, polymer-based vehicles that can be precisely functionalized for drug delivery. openaccessjournals.comwikipedia.org
These nanoparticle-based systems can enhance drug stability, prolong circulation time, and improve cellular uptake. openaccessjournals.comnih.gov Strategies for targeting include passive targeting, which exploits the leaky vasculature of tumors (the enhanced permeability and retention effect), and active targeting, which uses ligands to bind to specific markers on diseased cells. openaccessjournals.comnih.govnih.gov The development of such systems for this compound derivatives could significantly enhance their therapeutic potential in areas like oncology. nih.gov
Advanced Computational Modeling for Predictive Research and Drug Design
In silico methods, or computational modeling, are becoming indispensable tools in modern drug discovery and development. nih.govfortunejournals.com These techniques allow researchers to predict the properties and behavior of molecules, saving time and resources compared to traditional experimental approaches. For this compound and its derivatives, computational modeling is being used in several key areas.
Molecular docking studies are employed to predict how these compounds bind to specific protein targets, such as enzymes or receptors. fortunejournals.comresearchgate.net This helps in understanding their mechanism of action and in designing new derivatives with improved binding affinity. nih.govfortunejournals.com For instance, docking studies have been used to investigate the binding of quinoxaline derivatives to the quinolone-binding site of S. aureus DNA gyrase. researchgate.net
Density Functional Theory (DFT) calculations are used to examine the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) gap, which can provide insights into their reactivity and stability. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate the structural features of the compounds with their biological activity, helping to predict the potency of new designs. nih.gov These computational tools accelerate the design-synthesis-testing cycle, facilitating the rapid optimization of lead compounds.
| Computational Method | Application | Predicted Properties | Reference |
|---|---|---|---|
| Molecular Docking | Predicting ligand-protein interactions | Binding affinity, binding mode, hydrogen bonding | fortunejournals.comresearchgate.net |
| Density Functional Theory (DFT) | Examining electronic structure | HOMO-LUMO gap, molecular electrostatic potential, chemical shifts | researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating structure with biological activity | Predictive models for antimicrobial or anticancer activity | nih.gov |
| ADME Analysis | Predicting pharmacokinetic properties | Absorption, Distribution, Metabolism, Excretion | researchgate.net |
| Molecular Dynamics (MD) Simulations | Investigating the stability of ligand-protein complexes | Conformational changes, binding stability over time | researchgate.net |
Initiatives in Sustainable and Green Synthesis of Quinoxaline Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other chemical compounds to minimize environmental impact. nih.govimist.ma For quinoxaline derivatives, this involves developing synthetic routes that are more atom-economical, use safer solvents, reduce energy consumption, and utilize renewable resources. nih.govjocpr.comacs.org
Several green approaches to quinoxaline synthesis have been reported:
Use of Green Solvents: Reactions are being developed in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), which are non-toxic and often recyclable. mdpi.comripublication.comajrconline.org
Catalyst-Free Reactions: Methods that proceed efficiently without a catalyst, often aided by microwave irradiation, reduce waste and simplify purification. researchgate.netripublication.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. acs.orgacs.org
Use of Renewable Feedstocks: Employing starting materials derived from natural sources, such as ethyl gallate, offers a sustainable alternative to fossil fuel-based precursors. jocpr.com
These initiatives not only make the synthesis of quinoxaline derivatives more environmentally responsible but can also lead to simpler, milder, and less toxic procedures. jocpr.commdpi.com
Multidisciplinary Research Collaborations for Translational Applications
The journey of a chemical compound from a laboratory curiosity to a clinically useful product is a complex process that requires the expertise of scientists from various disciplines. For this compound and its derivatives, multidisciplinary collaborations are essential for translating basic research findings into practical applications.
These collaborations typically involve:
Organic and Medicinal Chemists: Responsible for the design and synthesis of novel quinoxaline derivatives with optimized properties. researchgate.netrsc.org
Biologists and Pharmacologists: Who evaluate the biological activity of the synthesized compounds in in vitro and in vivo models to determine their efficacy and mechanism of action. rsc.orgnih.gov
Computational Scientists: Who use in silico modeling to guide drug design and predict compound properties. researchgate.netresearchgate.net
Pharmaceutical Scientists: Who work on formulating the compounds into effective and stable drug delivery systems. openaccessjournals.comnih.gov
An example of such collaboration is the synthesis of quinoxaline derivatives and their subsequent evaluation for anticancer activity against human cancer cell lines, which often involves joint efforts between chemistry and traditional medicine or pharmacology departments. rsc.org These integrated efforts are crucial for accelerating the development pipeline and realizing the full therapeutic potential of this compound-based compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-nitroquinoxaline, and how do reaction conditions influence yield?
- Methodological Answer : The nitration of quinoxaline typically requires strong nitrating agents (e.g., HNO₃/H₂SO₄) under reflux. However, regioselectivity is a challenge: under "forcing conditions," nitration predominantly yields this compound, with minor 6-nitro byproducts. For higher purity, fractional crystallization or column chromatography is recommended . Derivatives with substituents (e.g., pyrrolyl, thiophenyl) can be synthesized via nucleophilic substitution or cross-coupling reactions, with yields dependent on catalyst choice (e.g., Pd-based catalysts for Suzuki couplings) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound derivatives?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions and confirms nitro-group integration. For example, the nitro group deshields adjacent protons, causing distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formulas, especially for novel derivatives.
- HPLC : Purity assessment (>95% by area normalization) is critical for biological testing .
Advanced Research Questions
Q. How do structural modifications of this compound affect its antibacterial activity, and what is the mechanistic basis for DprE1 inhibition?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Substitution at position 7 (e.g., Br or CF₃) enhances potency against Mycobacterium tuberculosis (MIC₉₀ <4 µM). The nitro group at position 5 is essential for binding to DprE1, a key enzyme in arabinan biosynthesis .
- Mechanistic Validation : Use enzyme inhibition assays (e.g., recombinant DprE1 activity monitored via UV-Vis spectroscopy) and molecular docking to map interactions .
Q. How can researchers resolve contradictions between in vitro efficacy and cytotoxicity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Analysis : Perform parallel assays (e.g., MIC₉₀ vs. IC₅₀ in mammalian cell lines) to establish therapeutic indices.
- Metabolic Profiling : Use liver microsomes to assess metabolic stability; derivatives with rapid clearance may reduce toxicity .
- Contradiction Mitigation : Adjust substituents (e.g., replacing nitro with less reactive groups) while retaining target affinity .
Q. What experimental strategies are recommended for designing this compound-based electrochemical sensors?
- Methodological Answer :
- Electropolymerization : Optimize monomer concentration and electrochemical parameters (e.g., cyclic voltammetry scans) to form stable polymer films on electrodes .
- Sensitivity Testing : Use differential pulse voltammetry (DPV) to detect anions (e.g., NO₃⁻) with detection limits <1 µM. Cross-validate with ion chromatography .
Q. How can computational methods enhance the rational design of this compound derivatives for specific targets?
- Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent selection for redox-active applications.
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., DprE1) to identify optimal binding conformations and hydrogen-bonding interactions .
Data Analysis and Reproducibility
Q. What statistical approaches should be prioritized when analyzing biological activity data for this compound compounds?
- Methodological Answer :
- ANOVA : Compare mean MIC values across derivative groups, with post-hoc tests (e.g., Tukey’s) to identify significant differences.
- QSAR Modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Q. How can researchers ensure reproducibility in synthesizing and testing this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
